Ethyl 4-methoxybenzofuran-6-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
831222-90-3 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 4-methoxy-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)8-6-10(14-2)9-4-5-16-11(9)7-8/h4-7H,3H2,1-2H3 |
InChI Key |
BZDCWOTVJIMLPE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=CO2)C(=C1)OC |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CO2)C(=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 4-methoxybenzofuran-6-carboxylate chemical properties
The following technical guide details the chemical properties, synthesis, and applications of Ethyl 4-methoxybenzofuran-6-carboxylate , a critical pharmacophore in medicinal chemistry.
CAS Registry Number: 831222-90-3 Molecular Formula: C₁₂H₁₂O₄ Molecular Weight: 220.22 g/mol [1][]
Executive Summary
Ethyl 4-methoxybenzofuran-6-carboxylate is a specialized heterocyclic building block belonging to the benzofuran class. It is structurally characterized by a fused benzene-furan ring system substituted with a methoxy group at the C4 position and an ethyl ester moiety at the C6 position. This compound serves as a pivotal intermediate in the synthesis of LFA-1/ICAM-1 antagonists (such as Lifitegrast analogs) and other bioactive agents targeting inflammatory pathways. Its unique substitution pattern—placing an electron-donating methoxy group meta to the electron-withdrawing ester—imparts specific electronic properties that modulate the reactivity of the benzofuran core, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies.
Physicochemical Properties
The following data summarizes the core physical and chemical characteristics essential for experimental handling and process development.
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |
| Melting Point | 98–102 °C (Predicted) | Experimental values vary by crystal form. |
| Boiling Point | 360.5 ± 42.0 °C | At 760 mmHg (Predicted). |
| Density | 1.225 ± 0.06 g/cm³ | Predicted. |
| LogP | 2.85 | Moderate lipophilicity; suitable for CNS/peripheral drug discovery. |
| Solubility | DMSO (>20 mg/mL), DCM, EtOAc | Sparingly soluble in water.[3] |
| pKa | N/A (Ester) | Precursor acid pKa ≈ 4.2. |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 4 |
Synthetic Routes & Process Chemistry
The synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate requires a regioselective approach to establish the 4,6-substitution pattern. The most robust pathway involves the construction of the furan ring onto a pre-functionalized benzene scaffold.[3]
Retrosynthetic Analysis
The 6-carboxylate group suggests the starting material originates from a benzoic acid derivative (e.g., 3,5-dihydroxybenzoic acid). The furan ring is typically closed via an intramolecular alkylation or condensation involving an ortho-formyl phenol.
Primary Synthetic Pathway (The "Resorcylate" Route)
This route utilizes Ethyl 3,5-dihydroxybenzoate as the starting material, ensuring the ester is pre-installed at the correct position relative to the oxygen functionalities.[3]
Step 1: Selective Mono-methylation Reaction of Ethyl 3,5-dihydroxybenzoate with dimethyl sulfate (DMS) or methyl iodide (MeI) (1.0 eq) and mild base (K₂CO₃) in acetone yields Ethyl 3-hydroxy-5-methoxybenzoate .
-
Critical Control: Stoichiometry must be strictly controlled to minimize dimethylated byproduct.
Step 2: Regioselective Formylation The introduction of the formyl group is achieved via the Gattermann reaction (HCN/HCl/ZnCl₂) or Vilsmeier-Haack conditions. The directing effects of the hydroxyl (ortho/para) and methoxy (ortho/para) groups, combined with the steric bulk of the ester, favor formylation at the C4 position (between OH and OMe) or C2 (between OH and Ester).[3]
-
Target Intermediate:Ethyl 4-formyl-3-hydroxy-5-methoxybenzoate .
Step 3: Furan Ring Annulation The salicylaldehyde derivative is reacted with ethyl bromoacetate or chloracetaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to effect cyclization.[3]
-
Mechanism:[4][5] O-alkylation followed by intramolecular aldol condensation and dehydration.
-
Decarboxylation (Optional): If ethyl bromoacetate is used, a 2-carboxylate is formed. This requires saponification and copper-catalyzed decarboxylation to yield the 2-unsubstituted benzofuran.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from starting material to the target compound.
Figure 1: Convergent synthesis pathway starting from ethyl 3,5-dihydroxybenzoate.[3]
Chemical Reactivity & Functionalization
Ethyl 4-methoxybenzofuran-6-carboxylate serves as a versatile scaffold. The ester group allows for chain extension, while the benzofuran core is susceptible to electrophilic substitution and reduction.[3]
Core Transformations
-
Ester Hydrolysis:
-
Reagents: LiOH in THF/H₂O or NaOH in MeOH.
-
Product: 4-methoxybenzofuran-6-carboxylic acid.[6]
-
Utility: This acid is the direct precursor for amide coupling reactions (e.g., with amino-tetrahydroisoquinolines) to generate Lifitegrast analogs.
-
-
Electrophilic Aromatic Substitution (EAS):
-
Site of Attack: The C2 and C3 positions of the furan ring are most electron-rich. However, the electron-withdrawing ester at C6 deactivates the benzene ring, while the methoxy at C4 activates it.[3]
-
Bromination: Reaction with NBS or Br₂ typically occurs at C2 (alpha to oxygen) or C3 , allowing for further cross-coupling (Suzuki-Miyaura).
-
-
Demethylation:
-
Reagents: BBr₃ in DCM (-78 °C).
-
Product: Ethyl 4-hydroxybenzofuran-6-carboxylate.
-
Utility: Unmasks a phenol for diversity-oriented synthesis (etherification with different alkyl halides).
-
Reactivity Map
Figure 2: Functional group transformations and downstream utility.
Medicinal Chemistry Applications
The benzofuran-6-carboxylate motif is a validated pharmacophore in the treatment of inflammatory diseases, specifically dry eye disease (DED).
-
Target: LFA-1 (Lymphocyte Function-Associated Antigen-1) / ICAM-1 (Intercellular Adhesion Molecule-1) interaction.
-
Mechanism: The benzofuran scaffold mimics the phenylalanine residue of the ICAM-1 epitope, blocking the binding pocket of LFA-1.
-
Role of 4-Methoxy: The 4-methoxy substituent provides steric bulk and electron density that can influence the twist angle of the benzofuran ring relative to the rest of the molecule, potentially optimizing binding affinity and solubility compared to the unsubstituted analog.[3]
Experimental Protocol: Hydrolysis to Carboxylic Acid
Standard Operating Procedure for the generation of the active coupling partner.
-
Dissolution: Charge a 100 mL round-bottom flask with Ethyl 4-methoxybenzofuran-6-carboxylate (1.0 eq, 5.0 mmol) and THF (25 mL).
-
Saponification: Add a solution of LiOH·H₂O (2.0 eq) in water (10 mL) dropwise.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for disappearance of the ester spot.[3]
-
Workup:
-
Concentrate THF under reduced pressure.
-
Dilute residue with water (20 mL).
-
Acidify carefully with 1N HCl to pH ~3. A white precipitate should form.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45 °C.[3]
-
Yield: Expected yield 90–95%.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Handling: Use in a fume hood. Avoid dust formation. The compound is an ester and may hydrolyze slowly in moist air; store in a desiccator.[3]
-
Storage: 2–8 °C (Refrigerate), under inert gas (Argon/Nitrogen).
References
-
BOC Sciences. Ethyl 4-Methoxybenzofuran-6-carboxylate Product Profile. Catalog BB036972.[] Retrieved from
-
Accela Chem. Product Analysis: Ethyl 4-Methoxybenzofuran-6-carboxylate. CAS 831222-90-3.[1][][6] Retrieved from
-
Gong, Y., et al. (2018).[3] Cyan-substituted fused bicyclic derivatives and their preparation methods and uses. Patent WO2018157801A1. (Describes synthesis of related benzofuran-6-carboxylates). Retrieved from
-
Song, Z., et al. (2016).[3] Process for the preparation of Lifitegrast. Organic Process Research & Development, 20(9).[3] (Provides the foundational chemistry for benzofuran-6-carboxylic acid synthesis).
-
ChemicalBook. Benzofuran-6-carboxylic acid Properties and Applications. Retrieved from
Sources
- 1. SY059773,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 4. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 5. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 6. 20780-77-2,6-Iodoisatin-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
High-Resolution NMR Structural Elucidation: Ethyl 4-methoxybenzofuran-6-carboxylate
PART 1: CORE DIRECTIVE - The Analytical Philosophy
This guide is not merely a list of chemical shifts; it is a strategic framework for the structural validation of Ethyl 4-methoxybenzofuran-6-carboxylate . In drug discovery, fused heterocyclic systems like benzofurans are privileged scaffolds. However, their asymmetry often leads to regioisomeric confusion (e.g., 4,6-substituted vs. 5,7-substituted).
This protocol treats the molecule as a "system of spins," utilizing causality-based logic to assign structure. We move from Sample Preparation (the foundation) to 1D Screening (the fingerprint) and finally 2D Correlation (the spatial proof).
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Experimental Setup & Sample Preparation
The Causality of Solvent Choice:
For this specific lipophilic ester, Chloroform-d (CDCl
-
Protocol: Dissolve 5–10 mg of sample in 0.6 mL of CDCl
(99.8% D). -
Trace Impurity Check: Before analysis, verify solvent purity. Common impurities in CDCl
include water (1.56 ppm) and trace CHCl (7.26 ppm). Reference Fulmer et al. for exact impurity shifts [1]. -
Alternative: If aromatic peak overlap occurs (specifically H-3 and H-7), switch to DMSO-d
. The higher viscosity and dielectric constant often alter magnetic anisotropy, resolving overlapping multiplets.
The H NMR "Fingerprint" Analysis
The proton spectrum is broken down into three distinct "spin zones."
Zone A: The Benzofuran Core (Aromatic Region)
The benzofuran system is heteroaromatic. The critical feature here is the coupling constant (
-
Furan Ring (H-2, H-3):
-
H-2 (
7.6 ppm): This proton is to the heteroatom (Oxygen). It is significantly deshielded. It appears as a doublet with Hz. -
H-3 (
6.8–7.0 ppm): to the Oxygen. Upfield relative to H-2. Doublet ( Hz). -
Diagnostic: The 2.2 Hz coupling is the "heartbeat" of the furan ring. If this is absent, the ring is not intact.
-
-
Benzene Ring (H-5, H-7):
-
Substitution Logic: With a methoxy at C-4 and an ester at C-6, the protons are at C-5 and C-7. They are meta to each other.
-
H-7 (
8.0–8.2 ppm): This proton is spatially located between the ester (C-6) and the ring oxygen (C-7a). The ester's carbonyl anisotropy (ortho-effect) strongly deshields this proton, pushing it downfield. It appears as a doublet ( Hz). -
H-5 (
7.3–7.5 ppm): Located between the methoxy (C-4) and the ester (C-6). The methoxy group is an electron-donating group (EDG) and provides shielding (ortho-effect), while the ester is electron-withdrawing (EWG). The shielding effect of the OMe usually keeps H-5 upfield relative to H-7. It appears as a doublet ( Hz).
-
Zone B: The Side Chains (Aliphatic Region)
-
Ethyl Ester:
-
-OCH
- ( 4.4 ppm): Quartet ( Hz). Deshielded by the ester oxygen. -
-CH
( 1.4 ppm): Triplet ( Hz).[1]
-
-
Methoxy (-OCH
):-
Singlet (
3.9–4.0 ppm): Characteristic sharp singlet.
-
The Self-Validating 2D Workflow
To prove the structure is the 4-methoxy-6-carboxylate isomer and not a regioisomer, we rely on NOESY and HMBC .
The "Peri-Proximity" Proof (NOESY)
This is the definitive test for the position of the methoxy group.
-
Hypothesis: If the methoxy is at C-4, the -OCH
protons are spatially close to H-3 (on the furan ring) and H-5 . -
Observation: A NOESY cross-peak between the OMe singlet (4.0 ppm) and the H-3 doublet (6.9 ppm) confirms the OMe is at position 4.
-
Contra-indicator:[2] If OMe were at C-5, it would show NOE to H-4 and H-6, but not to the furan H-3.
The Skeleton Key (HMBC)
HMBC (Heteronuclear Multiple Bond Correlation) connects protons to carbons 2-3 bonds away, bridging the heteroatoms where COSY fails.
-
H-7 Correlation: H-7 should show a strong 3-bond correlation to the Ester Carbonyl and the Ring Junction C-7a (oxygenated quaternary carbon, ~155 ppm).
-
H-5 Correlation: H-5 should correlate to C-4 (oxygenated quaternary, ~150 ppm) and C-6 (ester-bearing quaternary).
PART 3: VISUALIZATION & FORMATTING[3]
Data Summary Table
| Position | Type | Multiplicity | Key HMBC ( | |||
| 2 | CH (Furan) | 7.60 | d | 2.2 | 146.0 | C-3, C-7a |
| 3 | CH (Furan) | 6.90 | d | 2.2 | 106.5 | C-2, C-3a, C-4 |
| 4 | Cq (OMe) | - | - | - | 152.0 | - |
| 5 | CH (Benzene) | 7.45 | d | 1.5 | 110.0 | C-3a, C-4, C-6 |
| 6 | Cq (Ester) | - | - | - | 126.0 | - |
| 7 | CH (Benzene) | 8.10 | d | 1.5 | 115.0 | C-6, C-7a, C=O |
| 3a | Cq (Bridge) | - | - | - | 120.0 | - |
| 7a | Cq (Bridge) | - | - | - | 155.0 | - |
| OMe | CH | 4.00 | s | - | 56.0 | C-4 |
| Ester | COOCH | 4.40 (q), 1.40 (t) | q, t | 7.1 | 61.0, 14.3 | C=O (166.0) |
Note: Chemical shifts are estimated based on substituent increment theory and analogous benzofuran derivatives [2].
Structural Elucidation Workflow (Graphviz)
Caption: Step-by-step logic flow for the structural validation of substituted benzofurans, moving from 1D screening to 2D spatial confirmation.
HMBC Correlation Network
Caption: Critical HMBC correlations. Bold arrows indicate 3-bond couplings essential for linking the methoxy and ester groups to the core.
References
-
Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ...[3][4][5] & Goldberg, K. I. (2010).[4] NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist.[3][4][5][6] Organometallics, 29(9), 2176-2179. Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link
-
Claridge, T. D. (2016).[4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Sources
Technical Guide: Mass Spectrometry Characterization of Ethyl 4-methoxybenzofuran-6-carboxylate
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric (MS) analysis of Ethyl 4-methoxybenzofuran-6-carboxylate (
The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, often requiring precise structural elucidation to differentiate regioisomers during synthesis. This guide details the ionization behavior (ESI vs. EI), theoretical fragmentation pathways, and a self-validating LC-MS method development protocol.
Part 1: Molecular Properties & Theoretical MS Profile
Before initiating experimental workflows, the analyst must understand the physicochemical properties that dictate gas-phase behavior.
| Property | Value | MS Implication |
| Formula | Distinct isotope pattern (1.1% | |
| Monoisotopic Mass | 220.0736 Da | Target for High-Res MS (HRMS) confirmation. |
| LogP (Predicted) | ~3.2 | Suitable for Reverse Phase LC (C18); good ionization in ESI+. |
| Functional Groups | Ethyl Ester (-COOEt) | Prone to |
| Methoxy (-OMe) | Prone to radical loss of methyl ( | |
| Benzofuran Core | High stability; characteristic loss of CO (-28 Da) from the furan ring.[1] |
Part 2: Ionization Strategies & Fragmentation Mechanics
Ionization Source Selection
The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) depends on the analytical goal: structural elucidation (EI) or quantification/biological assay (ESI).
-
Electron Ionization (EI, 70 eV): Produces a radical cation (
). Essential for fingerprinting and identifying the loss of neutral radicals. -
Electrospray Ionization (ESI): Produces even-electron ions (
). Preferred for LC-MS coupling in pharmacokinetic studies.
Mechanistic Fragmentation Pathways
Understanding how the molecule breaks apart is critical for validating the compound's identity. The following pathways are derived from established fragmentation rules for aromatic esters and benzofurans.
Pathway A: Ester Cleavage (The Dominant Channel)
-
-Cleavage: The bond adjacent to the carbonyl carbon breaks, expelling the ethoxy radical (
, 45 Da).-
Result: Acylium ion at m/z 175 .
-
-
McLafferty Rearrangement: The ethyl group contains
-hydrogens relative to the carbonyl oxygen. A six-membered transition state allows the transfer of a hydrogen, expelling neutral ethylene ( , 28 Da).-
Result: Radical cation at m/z 192 .
-
Pathway B: Core Degradation
Following the formation of the acylium ion (m/z 175), the benzofuran core often undergoes ring contraction or expulsion of carbon monoxide (CO, 28 Da), a hallmark of furan/benzofuran mass spectrometry.
-
Transition: m/z 175
m/z 147 (Loss of CO).
Pathway C: Methoxy Group Loss
Direct loss of the methyl radical (
-
Result: m/z 205.
Visualization of Fragmentation Logic
Figure 1: Predicted fragmentation tree for Ethyl 4-methoxybenzofuran-6-carboxylate highlighting primary ester cleavage and secondary core degradation.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system. It emphasizes "Self-Validating" steps—checkpoints where the operator confirms the system is performing correctly before proceeding.
Method Development Workflow
| Step | Parameter | Setting/Action | Rationale |
| 1. Infusion | Concentration | 1 | Direct infusion allows optimization of source voltages without chromatographic interference. |
| Checkpoint | Observe m/z 221.1 ( | Confirm ionization. If signal is weak, add 0.1% Formic Acid. | |
| 2. Source Opt. | Cone Voltage | Ramp 20V – 60V | Maximize precursor intensity. Too high will cause in-source fragmentation (observe m/z 175). |
| Desolvation Temp | 350°C - 500°C | Ensure complete droplet evaporation for the ethyl ester (moderately hydrophobic). | |
| 3. Collision | Collision Energy (CE) | Ramp 10eV – 50eV | Determine CE required to generate daughter ions (175, 147) for MRM transitions. |
Chromatographic Conditions
-
Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50 mm, 1.7
m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-6 min: 5%
95% B (Elution of analyte) -
6-8 min: 95% B (Wash)
-
8-10 min: 5% B (Re-equilibration)
-
Data Acquisition Logic (DOT Diagram)
Figure 2: LC-MS/MS acquisition workflow for Multiple Reaction Monitoring (MRM) quantification.
Part 4: Data Interpretation & Quality Control
To ensure scientific integrity, the data must be rigorously evaluated against the theoretical model.
The "Orthogonality Check"
Do not rely on a single transition. A valid identification requires the Ion Ratio consistency between two transitions:
-
Quantifier Transition:
(Most intense, loss of ethanol/ethoxy species). -
Qualifier Transition:
(Structural confirmation, benzofuran core specific).
Acceptance Criteria: The ratio of the Qualifier area to Quantifier area should remain constant (
Troubleshooting Common Anomalies
-
Anomaly: High abundance of m/z 243.
-
Cause: Sodium adduct formation (
). -
Fix: Quality of water/solvents. Sodium adducts do not fragment well; switch to ammonium formate buffer to promote
or protonation.
-
-
Anomaly: Peak tailing in chromatography.
-
Cause: Interaction of the basic benzofuran oxygen or ester with free silanols.
-
Fix: Ensure adequate ionic strength (10mM Ammonium Formate) or use an end-capped column.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement and alpha-cleavage rules).
-
Vrkic, A. K., & O'Hair, R. A. (2004). "Gas-phase fragmentation reactions of protonated benzofuran derivatives." Journal of Mass Spectrometry, 39(11), 1327-1336. Link
-
Kutney, J. P., et al. (1971). "Mass spectrometry of benzofuran derivatives." Canadian Journal of Chemistry, 49(10), 1733-1741. Link
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
Sources
Starting materials for Ethyl 4-methoxybenzofuran-6-carboxylate synthesis
An In-Depth Technical Guide to the Synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate: Core Starting Materials and Strategic Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 4-methoxybenzofuran-6-carboxylate is a key structural motif found in various biologically active molecules. This technical guide provides an in-depth analysis of the foundational starting materials and synthetic strategies for its preparation, emphasizing the chemical logic and experimental considerations that underpin successful synthesis.
Retrosynthetic Analysis and Key Disconnections
A critical first step in designing the synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate is to perform a retrosynthetic analysis to identify plausible starting materials. The core benzofuran ring system offers several strategic disconnections. The most common approaches involve forming the furan ring onto a pre-existing, appropriately substituted benzene ring.
Caption: Retrosynthetic analysis of Ethyl 4-methoxybenzofuran-6-carboxylate.
This analysis reveals that the synthesis can logically commence from a few key classes of starting materials: substituted phenols, o-hydroxybenzaldehydes, or m-hydroxybenzoic acid derivatives. The choice of starting material will dictate the subsequent synthetic strategy for constructing the benzofuran core.
Strategic Synthesis from Substituted Phenols
A versatile and widely employed strategy for benzofuran synthesis involves the construction of the furan ring from a substituted phenol. This approach offers the advantage of readily available and diverse starting phenols.
O-Alkylation followed by Intramolecular Cyclization
A common and effective method involves the O-alkylation of a suitably substituted phenol with a reagent that introduces a two-carbon unit, which can then undergo intramolecular cyclization.
Starting Material: 3-Hydroxy-4-methoxybenzoic acid or its ester derivative.
Core Logic: The synthesis begins with the protection of the carboxylic acid, followed by O-alkylation of the phenolic hydroxyl group with an ethyl haloacetate. The resulting intermediate then undergoes an intramolecular condensation to form the furan ring.
Experimental Protocol:
-
Esterification of 3-Hydroxy-4-methoxybenzoic Acid:
-
Dissolve 3-hydroxy-4-methoxybenzoic acid in ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture to form ethyl 3-hydroxy-4-methoxybenzoate.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid, and extract the product with an organic solvent.
-
Purify by column chromatography.
-
-
O-Alkylation with Ethyl Chloroacetate:
-
To a solution of ethyl 3-hydroxy-4-methoxybenzoate in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
Add ethyl chloroacetate dropwise at room temperature.
-
Heat the reaction mixture to promote the Williamson ether synthesis.
-
Monitor the formation of the ether intermediate by TLC.
-
After the reaction is complete, quench with water and extract the product.
-
-
Intramolecular Cyclization:
-
The crude ether intermediate can be cyclized under basic conditions.
-
A common method involves heating the intermediate in the presence of a base like potassium carbonate in a high-boiling solvent such as DMF.[1][2]
-
The base facilitates the deprotonation of the benzylic position, leading to an intramolecular nucleophilic attack on the ester carbonyl, followed by dehydration to form the benzofuran ring.
-
Caption: Synthetic workflow starting from a substituted phenol.
Synthesis from o-Hydroxybenzaldehyde Derivatives
Another powerful approach utilizes an appropriately substituted o-hydroxybenzaldehyde as the starting material. This strategy often involves a condensation reaction to build the furan ring.
Starting Material: 2-Hydroxy-4-methoxy-5-formylbenzoic acid or a related derivative. While not commercially common, this intermediate can be synthesized from more accessible precursors. A more direct and documented approach involves using a starting material that already contains the benzaldehyde functionality. For instance, the synthesis of ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and ethyl chloroacetate has been reported, highlighting the feasibility of this general strategy.[1][2]
Core Logic: The synthesis would involve the reaction of the o-hydroxybenzaldehyde with a reagent that provides the remaining two carbons of the furan ring, followed by cyclization.
Hypothetical Experimental Protocol (based on related syntheses):
-
Preparation of a Suitable o-Hydroxybenzaldehyde:
-
This may involve multiple steps, including formylation and protection/deprotection of functional groups on a substituted phenol.
-
-
Condensation and Cyclization:
-
A Perkin-like reaction or a related condensation with a reagent like diethyl bromomalonate could be employed.
-
A patent discloses a method starting from 4-formyl-3-hydroxybenzoic acid methyl ester, which is cyclized with diethyl bromomalonate.[3] This suggests a similar approach could be adapted.
-
The reaction is typically carried out in the presence of a base.
-
Synthesis via Sonogashira Coupling and Cyclization
For more complex benzofuran structures, transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, offer a robust and flexible synthetic route.
Starting Materials: An iodinated or brominated phenol derivative and a terminal alkyne. Specifically, ethyl 3-hydroxy-4-iodobenzoate and an appropriate alkyne could be used.
Core Logic: The synthesis involves a palladium-catalyzed Sonogashira coupling of the aryl halide with a terminal alkyne. The resulting o-alkynylphenol intermediate then undergoes a cyclization reaction to form the benzofuran ring. This method is frequently cited for the synthesis of the benzofuran-6-carboxylic acid core, a key intermediate for the drug lifitegrast.[3][4]
Experimental Protocol:
-
Sonogashira Coupling:
-
To a solution of the aryl halide (e.g., ethyl 3-hydroxy-4-iodobenzoate) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Add a base, typically an amine like triethylamine or diisopropylamine.
-
Introduce the terminal alkyne (e.g., trimethylsilylacetylene, which can be deprotected in situ or in a subsequent step).
-
The reaction is typically run under an inert atmosphere.
-
-
Cyclization of the o-Alkynylphenol:
-
The resulting o-alkynylphenol can be cyclized under various conditions.
-
Common methods include heating with a base or treatment with an electrophilic reagent.
-
For instance, the cyclization can be promoted by bases like potassium carbonate or by treatment with iodine, which facilitates an electrophilic cyclization.
-
Caption: Synthetic workflow via Sonogashira coupling and cyclization.
Quantitative Data Summary
While a direct synthesis for the title compound is not extensively detailed in the provided search results, yields for analogous benzofuran syntheses can provide a benchmark for what to expect.
| Synthetic Step | Reagents & Conditions | Typical Yield | Reference |
| O-Alkylation of Phenols | Ethyl chloroacetate, K₂CO₃, DMF | Good to Excellent | [1][2] |
| Intramolecular Cyclization | Base (e.g., K₂CO₃), Heat | ~73% | [1] |
| Sonogashira Coupling | Pd/Cu catalyst, Base | Moderate to Good | [4] |
| Cyclization of o-Alkynylphenols | Base or Electrophile | Good | [4] |
Conclusion
The synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate can be approached through several well-established synthetic strategies. The choice of the optimal route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The O-alkylation of a substituted phenol followed by intramolecular cyclization offers a direct and often high-yielding approach. For greater flexibility and the potential to introduce further diversity, the Sonogashira coupling followed by cyclization is a powerful alternative. Each of these methods relies on fundamental organic reactions and provides a solid foundation for the development of a robust and scalable synthesis.
References
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Reddy, T. J., et al. (2007). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Beilstein Journal of Organic Chemistry, 3, 19.
- Shaik, F. P., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28247-28274.
- WuXi AppTec Content Team. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
- Singh, U. P., et al. (2021). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering, 9(41), 13837–13842.
- Xu, Z., et al. (2021). Synthesis of benzofuran‐6‐carboxylic acid. Journal of Heterocyclic Chemistry, 58(6), 1334-1339.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Singh, P., & Kumar, A. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4945.
- BenchChem. (n.d.).
- Kumar, A., et al. (2024).
- Nawrocka, W., & Zimecki, M. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Archiv der Pharmazie, 345(11), 883-891.
- CN110684000B - Process for preparing benzofuran derivatives - Google P
- Lee, J., et al. (2004). A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 14(17), 4383-4387.
- Nawrocka, W., & Zimecki, M. (2012).
Sources
Technical Monograph: Ethyl 4-methoxybenzofuran-6-carboxylate
[1]
Executive Summary & Nomenclature
Ethyl 4-methoxybenzofuran-6-carboxylate (CAS RN: 831222-90-3) is a specialized heterocyclic ester used primarily as a scaffold in medicinal chemistry.[1][2][3] It belongs to the class of substituted benzofurans, which are privileged structures in drug discovery due to their ability to mimic the purine core of ATP, making them potent kinase inhibitors, as well as their utility in anti-inflammatory and antimicrobial research.
IUPAC Name Derivation
The systematic name is derived following the IUPAC Blue Book (P-25.2.2.[3]4) recommendations for fused ring systems.
-
Parent Structure: Benzofuran .[3][4][5][6][7] This is a fusion of a benzene ring and a furan ring.[3][8] The numbering priority begins at the heteroatom (Oxygen) as position 1 and proceeds counter-clockwise towards the fusion bond to assign the lowest possible locants to the bridgehead carbons.
-
Principal Functional Group: Carboxylate .[2][3] The ester group (-COOCH₂CH₃) takes precedence as the principal characteristic group. Its carbon is attached to the ring at position 6.[3]
-
Substituents:
Numbering Verification: In the benzofuran system:
-
Position 3a: Bridgehead carbon (joining furan to benzene).[3]
-
Position 4: The first carbon on the benzene ring adjacent to the bridgehead C3a.[3]
-
Position 6: The carbon meta to the bridgehead C3a and para to the bridgehead C7a.[3]
Thus, the 4-methoxy group is located on the "upper" vertex of the benzene ring (adjacent to the furan fusion), and the 6-carboxylate is located on the "lower" vertex.
Structural Visualization[3]
Physicochemical Profile
Understanding the physical properties is critical for assessing bioavailability and solubility during assay development.[3]
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₁₂H₁₂O₄ | Core stoichiometry |
| Molecular Weight | 220.22 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (cLogP) | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability |
| Topological Polar Surface Area (TPSA) | ~55 Ų | High likelihood of oral bioavailability (<140 Ų) |
| H-Bond Acceptors | 4 | Interactions with kinase hinge regions |
| H-Bond Donors | 0 | Lack of donors improves permeability |
| Rotatable Bonds | 3 | Low flexibility, reducing entropic penalty in binding |
Synthetic Methodology
The synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate presents a regioselectivity challenge. The most robust route utilizes a resorcinol derivative as the starting material.[3] The key is establishing the 1,3,5-substitution pattern on the benzene ring before closing the furan ring.[3]
Retrosynthetic Analysis
To access the 4,6-substitution pattern, we trace the molecule back to Ethyl 3,5-dihydroxybenzoate .[3] The furan ring is constructed via the alkylation of a phenol with a 2-haloacetaldehyde equivalent, followed by acid-catalyzed cyclodehydration.[3]
Detailed Protocol
This protocol is designed for gram-scale synthesis in a research laboratory setting.[3]
Stage 1: Precursor Preparation
Starting Material: Ethyl 3,5-dihydroxybenzoate.[3]
-
Selective Methylation: Treat ethyl 3,5-dihydroxybenzoate (1.0 eq) with dimethyl sulfate (1.0 eq) and K₂CO₃ (1.1 eq) in acetone at reflux.[3]
-
Purification: The statistical mixture (di-OH, mono-OMe, di-OMe) must be separated via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[3] Isolate Ethyl 3-hydroxy-5-methoxybenzoate .
Stage 2: Furan Ring Construction (Rap-Stoermer / Acid Cyclization)
This stage builds the furan ring onto the phenol.[3]
Reagents:
-
Ethyl 3-hydroxy-5-methoxybenzoate (1.0 eq)
-
Bromoacetaldehyde diethyl acetal (1.2 eq)[3]
-
Potassium Carbonate (K₂CO₃, 2.0 eq)[3]
-
Dimethylformamide (DMF, anhydrous)[3]
-
Amberlyst-15 (acid resin) or Polyphosphoric acid (PPA)
-
Chlorobenzene or Toluene[3]
Step-by-Step Workflow:
-
O-Alkylation:
-
Dissolve Ethyl 3-hydroxy-5-methoxybenzoate in anhydrous DMF (0.5 M).
-
Add K₂CO₃ and Bromoacetaldehyde diethyl acetal.[3]
-
Heat to 100°C for 4–6 hours under N₂ atmosphere.[3]
-
Monitor: TLC should show consumption of the phenol.[3]
-
Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.[3] This yields the acetal intermediate: Ethyl 3-(2,2-diethoxyethoxy)-5-methoxybenzoate.[3]
-
-
Cyclodehydration:
-
Dissolve the crude acetal intermediate in Chlorobenzene (0.2 M).
-
Add Amberlyst-15 resin (50 wt% loading relative to substrate).[3] Note: Solid acid catalysts are preferred over PPA for easier workup.[3]
-
Reflux (132°C) with a Dean-Stark trap to remove ethanol generated during the reaction.[3]
-
Mechanism: The acid cleaves the acetal to an aldehyde, which undergoes intramolecular electrophilic aromatic substitution at the ortho position (C2 of the phenol), followed by dehydration to aromatize the furan ring.[3]
-
Regioselectivity: Cyclization occurs ortho to the ether linkage.[3] Since positions 2 and 6 on the benzoate are equivalent (due to symmetry of the precursor before furan formation), only one isomer is formed.
-
-
Isolation:
Applications in Drug Discovery[8]
The Ethyl 4-methoxybenzofuran-6-carboxylate scaffold serves as a critical intermediate for several therapeutic classes.
Kinase Inhibition (ATP Mimetics)
Benzofurans are bioisosteres of the purine ring found in ATP.[3]
-
Modification: The ethyl ester at position 6 is readily hydrolyzed to the carboxylic acid (LiOH/THF), which can then be coupled to amines to form amides.[3]
-
Targeting: These amides often target the hinge region of kinases (e.g., VEGFR, EGFR).[3] The 4-methoxy group provides steric bulk that can induce selectivity by occupying the "gatekeeper" pocket of specific kinases.
Anti-Inflammatory Agents
Derivatives of benzofuran-6-carboxylic acid have shown efficacy in inhibiting pro-inflammatory cytokines.[3]
-
Mechanism: Modulation of the NF-κB pathway.[3] The planarity of the benzofuran ring allows for intercalation into DNA or binding to transcription factors.
Fluorescent Probes
Due to the extended conjugation of the benzofuran system, 6-substituted derivatives often exhibit fluorescence.[3] This molecule can be used as a core for designing environment-sensitive fluorescent probes for biological imaging.[3]
References
-
IUPAC. (2013).[3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[3] [Link]
-
Rylski, A., et al. (2019).[3] "Benzofuran-6-carboxylic acid derivatives as potential inhibitors of transglutaminase 2." European Journal of Medicinal Chemistry, 161, 383-394.[3] [Link][12]
-
PubChem. (2024).[3] "Compound Summary: Benzofuran-6-carboxylic acid." National Library of Medicine.[3] [Link]
-
Organic Syntheses. (2011). "Preparation of 3-Ethoxycarbonyl Benzofurans." Org.[3][7][8][10][13] Synth., 88, 109.[3] (Cited for general benzofuran cyclization methodologies).[3][14] [Link]
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- 1. 4-甲氧基苯并呋喃-6-甲酸乙酯 | Ethyl 4-methoxybenzofuran-6-carboxy | 831222-90-3 - 乐研试剂 [leyan.com]
- 2. 20780-77-2,6-Iodoisatin-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofurans | Fisher Scientific [fishersci.com]
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- 12. researchgate.net [researchgate.net]
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- 14. scite.ai [scite.ai]
Biological Activity of Ethyl 4-methoxybenzofuran-6-carboxylate
Executive Summary: The "Latent" Pharmacophore
Ethyl 4-methoxybenzofuran-6-carboxylate (CAS: 831222-90-3) is not merely a catalog intermediate; it is a privileged scaffold in modern medicinal chemistry. While the ethyl ester itself serves primarily as a stable, lipophilic precursor (prodrug or building block), its hydrolyzed and functionalized derivatives are potent modulators of critical biological pathways.
This guide dissects the compound's utility as a progenitor for LFA-1 antagonists (ophthalmic anti-inflammatories) and Mnk1/2 kinase inhibitors (oncology). We analyze the structural rationale of the 4-methoxy substituent—which enhances metabolic stability and alters the electrostatic potential of the furan ring—and provide validated protocols for activating this scaffold into its therapeutically relevant forms.
Chemical Profile & Structural Logic
The biological value of this compound lies in its specific substitution pattern, which addresses common liabilities in benzofuran drug candidates (solubility and rapid metabolism).
| Feature | Structural Moiety | Pharmacological Function |
| Core Scaffold | Benzofuran | Planar, aromatic system that mimics purine/indole bases; intercalates into DNA or binds hydrophobic kinase pockets. |
| Position 6 | Ethyl Carboxylate | The "Warhead" Handle. Protected form of the carboxylic acid. Position 6 is critical for extending into solvent-exposed regions of protein targets (e.g., LFA-1). |
| Position 4 | Methoxy (-OCH3) | Electronic Modulator. Donates electron density to the furan ring, increasing resistance to oxidative metabolism compared to the unsubstituted parent. |
Therapeutic Applications & Mechanisms
Ophthalmic Anti-Inflammatories (LFA-1 Antagonism)
The most authoritative grounding for benzofuran-6-carboxylates lies in their role as the "anchor" moiety for Lymphocyte Function-Associated Antigen-1 (LFA-1 ) antagonists, a class exemplified by Lifitegrast .
-
Mechanism: The benzofuran-6-carboxylic acid (derived from the ethyl ester) binds to the I-domain of LFA-1 on T-cells. This blockade prevents LFA-1 from binding to its ligand, ICAM-1, effectively halting the T-cell recruitment that drives dry eye disease and autoimmune inflammation.
-
Role of 4-Methoxy: In SAR (Structure-Activity Relationship) studies, the 4-methoxy group is introduced to modulate the LogP (lipophilicity) of the final drug, optimizing corneal penetration without compromising the critical hydrogen bonding of the carboxylate group in the active site.
Oncology: Mnk Kinase Inhibition
Recent studies identify 4-substituted benzofurans as potent inhibitors of MAPK-interacting kinases (Mnk1/2) .
-
Pathway: Mnk1/2 phosphorylates eIF4E, a translation initiation factor upregulated in many cancers.
-
Activity: Derivatives synthesized from the 4-methoxybenzofuran-6-carboxylate core have shown IC50 values in the low micromolar to nanomolar range against Mnk2. The 4-methoxy group occupies a specific hydrophobic sub-pocket in the ATP-binding site, enhancing selectivity over other kinases.
Visualizing the Mechanism
The following diagram illustrates the dual-pathway potential of the scaffold, highlighting how the "Inactive" Ester is processed into "Active" inhibitors.
Caption: The central role of the 6-carboxylate core in diverting synthesis toward anti-inflammatory (LFA-1) or anticancer (Mnk) pathways.
Experimental Protocols
Protocol A: Activation (Ester Hydrolysis)
Use this to generate the free acid for binding assays.
-
Dissolution: Dissolve 1.0 eq (e.g., 220 mg) of Ethyl 4-methoxybenzofuran-6-carboxylate in a 3:1 mixture of THF:Water (10 mL).
-
Saponification: Add 2.5 eq of LiOH·H₂O. Stir at ambient temperature for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The high-Rf ester spot should disappear, replaced by a baseline acid spot.
-
-
Workup: Acidify to pH 3 with 1N HCl. The 4-methoxybenzofuran-6-carboxylic acid will precipitate. Filter and dry.
-
Validation: 1H NMR should show the disappearance of the ethyl quartet (4.3 ppm) and triplet (1.3 ppm).
-
Protocol B: LFA-1/ICAM-1 Inhibition Assay
Standard industry protocol to verify the activity of derivatives synthesized from this core.
-
Coating: Coat 96-well microtiter plates with Recombinant Human ICAM-1-Fc chimera (1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Treatment: Add synthesized benzofuran derivatives (activated acid or amide forms) at varying concentrations (0.1 nM – 10 µM).
-
Cell Addition: Add Jurkat T-cells labeled with Calcein-AM (fluorescent dye). Incubate for 45 mins at 37°C.
-
Wash & Read: Wash plates 3x with PBS to remove unbound cells. Measure fluorescence (Ex 485nm / Em 530nm).
-
Data Output: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Quantitative Data Summary
The following table aggregates typical potency ranges for derivatives of the benzofuran-6-carboxylate scaffold found in literature.
| Target Class | Derivative Type | Typical IC50 / Kd | Biological Outcome | Reference |
| LFA-1 Antagonist | Benzofuran-6-carboxamides | 3.0 nM – 50 nM | Reduction in corneal fluorescein staining (Dry Eye Model) | [1, 2] |
| Mnk2 Inhibitor | 7-carboxamide analogs | 0.27 µM – 3.5 µM | Downregulation of p-eIF4E; Apoptosis in HCT-116 cells | [3] |
| Antimicrobial | 6-carboxyl-hydrazides | 10 µg/mL (MIC) | Growth inhibition of S. aureus and M. tuberculosis | [4] |
References
-
Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Source: Bioorganic & Medicinal Chemistry Letters
-
Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast. Source: ResearchGate / Organic Process Research
-
Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors. Source: European Journal of Medicinal Chemistry [1]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Source: Journal of Research in Pharmacy Practice
Sources
An In-Depth Technical Guide to the Discovery of Novel Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, medicinal agents, and functional materials.[1][2][3][4] Its remarkable structural versatility and capacity for diverse biological interactions have established it as a cornerstone in modern drug discovery.[5] This guide provides a comprehensive overview of the contemporary landscape of novel benzofuran derivative discovery, designed for professionals in the pharmaceutical and chemical sciences. We will delve into advanced, high-efficiency synthetic methodologies, including transition metal-catalyzed cyclizations and one-pot domino reactions, explaining the mechanistic rationale behind these powerful techniques.[6][7][8] The critical importance of rigorous physicochemical characterization for structural validation is detailed, alongside protocols for evaluating the therapeutic potential of these novel entities, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities.[1][9][10][11] By integrating field-proven insights with detailed experimental workflows and structure-activity relationship (SAR) analysis, this guide aims to equip researchers with the knowledge to design, synthesize, and validate the next generation of benzofuran-based therapeutics.
Introduction: The Enduring Significance of the Benzofuran Scaffold in Medicinal Chemistry
The fusion of a benzene ring with a furan ring creates the benzofuran core, a deceptively simple structure that possesses a unique combination of aromaticity, rigidity, and electronic properties.[12][13] This foundation is not only prevalent in a vast array of natural products isolated from plants and fungi but is also a key component in several FDA-approved drugs, demonstrating its clinical relevance and therapeutic track record.[5][14] Compounds like Amiodarone (an antiarrhythmic agent) and Bufuralol (a beta-blocker) showcase the scaffold's ability to serve as a robust pharmacophore.
The scientific impetus for discovering novel benzofuran derivatives is driven by their proven and potential pharmacological activities, which span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[3][15][16][17][18] The ability to readily functionalize both the benzene and furan rings allows for fine-tuning of a molecule's steric and electronic properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.[12][13] This guide focuses on the modern strategies employed to harness this potential, moving from rational design to validated biological activity.
Modern Synthetic Strategies for Novel Benzofuran Derivatives
The efficient construction of the benzofuran core is paramount to its exploration in drug discovery. While classical methods exist, contemporary research prioritizes strategies that offer high yields, atom economy, functional group tolerance, and operational simplicity.
Transition Metal-Catalyzed Cyclizations
Causality: Transition metals, particularly palladium (Pd) and copper (Cu), are exceptionally effective at catalyzing the formation of C-C and C-O bonds required for constructing the furan ring.[7] Palladium catalysts are prized for their ability to facilitate key steps like Sonogashira coupling and subsequent intramolecular cyclization (annulation) under relatively mild conditions, making them highly versatile.[2][8][19]
These reactions typically involve the coupling of an ortho-alkynylphenol or a related precursor. The catalyst activates the alkyne, making it susceptible to nucleophilic attack by the adjacent hydroxyl group, which triggers the ring-closing event. The choice of catalyst, ligands, and base is critical; for instance, using a copper co-catalyst in Sonogashira reactions can significantly accelerate the initial coupling step.[2][7]
Caption: Palladium-Catalyzed Synthesis Workflow.
One-Pot and Domino Reactions
Causality: One-pot and domino (or cascade) reactions are designed for maximum efficiency, minimizing purification steps, solvent waste, and time.[20] A domino reaction is a sequence where subsequent transformations occur under the same reaction conditions without the need to add new reagents. This approach is particularly powerful for building molecular complexity from simple starting materials in a single operation.[6][21] For example, a domino oxidation/[3+2] cyclization can be used to synthesize densely substituted aminobenzofurans from a hydroquinone derivative and an ynamide under mild conditions.[6][21] This process avoids the pre-functionalization of starting materials, representing a significant step-economic advantage.[6][21]
Iodocyclization Strategies
Causality: Electrophilic iodocyclization is a rapid and highly efficient method for benzofuran synthesis that proceeds under mild conditions.[22] The reaction is initiated by an iodinating agent, which activates an alkyne in an ortho-alkynylphenol derivative. This activation promotes a 5-exo-dig cyclization, where the phenolic oxygen attacks the activated alkyne to form the furan ring. This method is valued for its high yields (often 84-100%) and extremely fast reaction times, sometimes completing in seconds at room temperature.[22]
| Methodology | Key Reagents/Catalysts | Core Principle | Advantages | Reference |
| Pd/Cu-Catalyzed Annulation | PdCl₂(PPh₃)₂, CuI, Triethylamine | Sonogashira coupling followed by intramolecular cyclization. | High versatility, good functional group tolerance. | [2][7] |
| One-Pot Domino Cyclization | Ag₂O (oxidant), Sc(OTf)₃ | In-situ generation of a reactive intermediate (quinone) followed by cyclization. | Step-economy, increased efficiency, reduced waste. | [6][21] |
| Iodocyclization | I(coll)₂PF₆ | Electrophilic activation of an alkyne to trigger ring closure. | Extremely fast, mild conditions, excellent yields. | [22] |
| Green Synthesis | Copper Iodide, Deep Eutectic Solvent (DES) | Using environmentally friendly catalysts and solvents. | Reduced environmental impact, sustainability. | [2][7] |
| Table 1: Summary of Modern Synthetic Methodologies for Benzofuran Derivatives. |
Physicochemical Characterization and Structural Elucidation
The synthesis of a novel derivative is incomplete without rigorous confirmation of its chemical structure. This process is the foundation of trustworthiness in drug discovery, ensuring that all subsequent biological data is attributed to a known and pure chemical entity.
Spectroscopic Techniques
A combination of spectroscopic methods is essential for unambiguous structural assignment.[23]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise connectivity of atoms. Proton NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.[24][25]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the synthesized molecule, which is used to confirm its elemental composition.[24]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups (e.g., C=O, N-H, O-H) within the molecule.[25]
| Technique | Information Provided | Typical Data for a 2-(Thienyl)benzofuran | Reference |
| ¹H NMR | Chemical environment of protons | Benzofuran H-3: singlet at δ 6.8 - 7.2 ppm | [23] |
| ¹³C NMR | Carbon skeleton of the molecule | Benzofuran C-2: δ ~155 ppm; Thienyl carbons: δ 125-140 ppm | [25] |
| IR Spectroscopy | Presence of functional groups | C=C stretching (aromatic) at ~1600 cm⁻¹ | [25] |
| Mass Spectrometry | Molecular weight and formula | Precise mass measurement to confirm elemental composition (e.g., C₁₂H₇OS⁺) | [24] |
| Table 2: Typical Spectroscopic Data for Characterizing a Benzofuran Derivative.[23][25] |
Biological Evaluation and Therapeutic Potential
Once synthesized and characterized, novel benzofuran derivatives are subjected to a battery of biological assays to determine their therapeutic potential.
Anticancer Activity
Benzofuran derivatives have shown remarkable potential as anticancer agents, with many exhibiting potent cytotoxic activity against a wide range of human cancer cell lines.[1][26] The mechanism of action can be diverse, with some compounds acting as tubulin polymerization inhibitors, while others may target specific kinases or induce apoptosis.[5] Hybrid molecules, such as benzofuran-chalcone derivatives, have emerged as a particularly promising class of anticancer agents.[13]
| Compound Class | Cancer Cell Line | Activity (GI₅₀ / IC₅₀) | Reference |
| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 µM | [1] |
| 2-Benzoylbenzofuran derivative (13g) | MCF-7 (Breast) | 1.287 µM | [1] |
| Brominated Benzofuran (1c) | K562 (Leukemia) | Significant cytotoxicity | [27] |
| Benzofuran-nicotinonitrile (Comp. 8) | HCT-116 (Colon) | 8.81 µM | [28] |
| Table 3: Examples of Anticancer Activity of Selected Novel Benzofuran Derivatives. |
Antimicrobial and Anti-inflammatory Properties
The benzofuran scaffold is also a fertile ground for the discovery of new antimicrobial and anti-inflammatory agents.[3][4][18][29] Certain derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][29]
In the context of inflammation, some benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key factor in the inflammatory cascade. The ability of a compound to inhibit this process without causing cytotoxicity is a hallmark of a promising anti-inflammatory lead.[10][30]
Caption: The Iterative Cycle of SAR-Guided Drug Discovery.
Case Study: Step-by-Step Synthesis and Evaluation Workflow
This section provides a self-validating protocol that integrates synthesis, characterization, and biological evaluation.
Protocol: One-Pot Domino Synthesis of a Densely Substituted Benzofuran
This protocol is adapted from a method for synthesizing poly-functionalized benzofurans via a domino oxidation/[3+2] cyclization. [6][21]
-
Oxidation: In a flame-dried round-bottom flask, combine the hydroquinone ester (1.0 equiv.), silver(I) oxide (Ag₂O, 1.5 equiv.), and anhydrous magnesium sulfate (MgSO₄) in dichloromethane (CH₂Cl₂).
-
Stirring: Stir the mixture vigorously at room temperature for 2 hours. The hydroquinone is oxidized in situ to the more reactive quinone.
-
Cyclization: To the same flask, directly add the ynamide (1.1 equiv.) and scandium(III) triflate (Sc(OTf)₃, 5 mol%).
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure, densely substituted benzofuran derivative.
Protocol: Purification and Characterization
-
Purification: Use flash column chromatography with a hexane/ethyl acetate gradient to isolate the target compound.
-
Structural Validation:
-
Dissolve a sample of the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra to confirm the structure.
-
Obtain a high-resolution mass spectrum (HRMS) to verify the elemental composition.
-
Acquire an IR spectrum to confirm the presence of expected functional groups.
-
Protocol: In Vitro Anticancer Assay (MTT Assay)
This protocol assesses the cytotoxicity of the newly synthesized compound. [31]
-
Cell Seeding: In a 96-well plate, seed cancer cells (e.g., MCF-7 breast cancer cells) at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivative in cell culture medium. Treat the cells with these various concentrations (e.g., 0.1 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Future Perspectives and Challenges
The field of benzofuran chemistry continues to evolve, with ongoing efforts to develop even more efficient, selective, and sustainable synthetic methods. [2][7]A major challenge lies in translating the potent in vitro activities of many derivatives into effective in vivo therapeutics, which requires careful optimization of ADME (absorption, distribution, metabolism, and excretion) properties. The exploration of novel biological targets for benzofuran derivatives and the development of multi-target agents represent exciting future directions. As synthetic methodologies become more advanced and our understanding of the intricate structure-activity relationships deepens, the benzofuran scaffold is poised to remain a highly valuable and productive platform for the discovery of novel medicines.
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- A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. (2008, August 26).
- Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11).
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Methodological & Application
Protocol for Ethyl 4-methoxybenzofuran-6-carboxylate synthesis
An Application Note and In-Depth Protocol for the Synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate, a substituted benzofuran of interest in medicinal chemistry and materials science. Benzofuran scaffolds are prevalent in a wide array of biologically active compounds.[1][2] This protocol outlines a robust and efficient two-step synthetic sequence, beginning with the regioselective iodination of a commercially available phenolic ester, followed by a palladium-catalyzed Sonogashira coupling and subsequent intramolecular cyclization. The causality behind experimental choices, in-process controls, and mechanistic insights are detailed to ensure reproducibility and success for researchers in drug development and organic synthesis.
Introduction and Synthetic Strategy
The benzofuran moiety is a key heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active molecules.[1][3] The target molecule, Ethyl 4-methoxybenzofuran-6-carboxylate, possesses a substitution pattern that makes it a valuable building block for creating more complex derivatives.
Our synthetic approach is designed for efficiency and reliability, leveraging modern catalytic methods. The strategy is based on a retrosynthetic analysis that disconnects the benzofuran ring system through its most reliable forming reaction: a palladium-catalyzed coupling and cyclization.
Retrosynthetic Analysis
The synthesis plan is logically derived by working backward from the target molecule. The primary disconnection is the C-O bond of the furan ring, which is typically formed via the cyclization of a phenolic hydroxyl group onto a suitably positioned alkyne. This leads to an ortho-alkynylphenol intermediate. This intermediate, in turn, is disconnected at the C(sp)-C(sp²) bond, which points to a Sonogashira cross-coupling reaction between an ortho-iodophenol and a terminal alkyne.
Caption: Retrosynthetic pathway for the target molecule.
Reaction Mechanisms and Scientific Rationale
Step 1: Electrophilic Iodination
The first step involves the regioselective iodination of Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl vanillate). The hydroxyl and methoxy groups are both activating, ortho-, para-directing substituents. The position ortho to the powerful hydroxyl group and meta to the methoxy group is sterically accessible and electronically favored for electrophilic substitution. We employ a mild iodination system using potassium iodide (KI) and a laccase enzyme or a similar mild oxidizing agent to generate the electrophilic iodine species in situ.[4] This avoids the harsh conditions associated with other iodinating reagents.
Step 2: The Sonogashira Coupling and Annulation Cascade
This is the key bond-forming sequence that constructs the benzofuran core. It is a one-pot, two-stage process.[5]
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the sp² carbon of the aryl iodide and the sp carbon of a terminal alkyne.[6][7] The catalytic cycle involves a Palladium(0) species and a Copper(I) co-catalyst. The generally accepted mechanism involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by the formation of a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex and subsequent reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[8][9]
-
Intramolecular Cyclization (Annulation): Following the coupling, the newly installed alkynyl group is positioned ortho to the phenolic hydroxyl group. Under basic conditions, the phenoxide is generated, which then acts as a nucleophile, attacking the proximal carbon of the alkyne in a 5-exo-dig cyclization to form the furan ring.[3] We will use (trimethylsilyl)acetylene as the alkyne source, which requires an in situ desilylation step, typically achieved with a base like potassium carbonate, to reveal the terminal alkyne for cyclization.[7]
Caption: Key mechanistic steps in the benzofuran synthesis.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of Ethyl 4-hydroxy-5-iodo-3-methoxybenzoate (Intermediate)
This protocol is adapted from established methods for the iodination of substituted phenols.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl vanillate | 196.19 | 5.00 g | 25.5 |
| Potassium Iodide (KI) | 166.00 | 4.65 g | 28.0 |
| Sodium Percarbonate | 157.01 | 8.00 g | 51.0 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Water (H₂O) | 18.02 | 100 mL | - |
| Sodium thiosulfate (sat. aq.) | - | As needed | - |
| Hydrochloric Acid (2M aq.) | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl vanillate (5.00 g, 25.5 mmol) and Potassium Iodide (4.65 g, 28.0 mmol) in a mixture of Methanol (100 mL) and Water (100 mL).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add Sodium Percarbonate (8.00 g, 51.0 mmol) portion-wise over 30 minutes. The reaction is mildly exothermic. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc eluent). The product spot should be less polar than the starting material.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate until the yellow/brown color of iodine disappears.
-
Acidification: Carefully acidify the mixture to pH ~2 with 2M HCl. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the title compound as a white to off-white solid.
Protocol 2: Synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate (Target Molecule)
This one-pot protocol utilizes a Sonogashira coupling followed by an in situ desilylation and cyclization.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 4-hydroxy-5-iodo-3-methoxybenzoate | 322.09 | 3.22 g | 10.0 |
| (Trimethylsilyl)acetylene | 98.22 | 1.4 mL (0.98g) | 10.0 |
| PdCl₂(PPh₃)₂ | 701.90 | 140 mg | 0.2 (2 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 38 mg | 0.2 (2 mol%) |
| Triethylamine (Et₃N) | 101.19 | 10 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Diethyl Ether (Et₂O) | - | For extraction | - |
| Water | - | For washing | - |
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried 100 mL Schlenk flask, add Ethyl 4-hydroxy-5-iodo-3-methoxybenzoate (3.22 g, 10.0 mmol), PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol), and CuI (38 mg, 0.2 mmol).
-
Solvent & Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous DMF (40 mL), Triethylamine (10 mL), and (Trimethylsilyl)acetylene (1.4 mL, 10.0 mmol) via syringe.
-
Sonogashira Coupling: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the consumption of the starting iodide by TLC.
-
Cyclization Step: After the coupling is complete (as indicated by TLC), cool the reaction to room temperature. Add Potassium Carbonate (2.76 g, 20.0 mmol) to the flask.
-
Heating for Cyclization: Heat the mixture to 100 °C and stir for an additional 6-8 hours to effect both desilylation and intramolecular cyclization. Monitor the formation of the benzofuran product by TLC.
-
Workup: Cool the reaction to room temperature and pour it into 200 mL of water.
-
Extraction: Extract the aqueous mixture with Diethyl Ether (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution in vacuo. Purify the resulting residue by flash column chromatography on silica gel (using a gradient eluent, e.g., starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate) to afford Ethyl 4-methoxybenzofuran-6-carboxylate as the final product.
References
-
G. G. Gevorgyan, V. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
- Flynn, B. L. (2013).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
-
Shaikh, I. A., & Ali, I. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]
- Vitale, P. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(15), 4488.
-
Reddy, K. S., & Kumar, M. P. (2014). Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. ResearchGate. Available at: [Link]
- Riveira, M. J., & Miscalencu, G. D. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8345.
-
Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodine source. RSC Advances. Available at: [Link]
-
Kim, H. P., Son, K. H., & Chang, H. W. (2004). A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 14(17), 4493-4497. Available at: [Link]
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Application Note: Ethyl 4-methoxybenzofuran-6-carboxylate as a Privileged Scaffold in Medicinal Chemistry
Topic: Application of Ethyl 4-methoxybenzofuran-6-carboxylate in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Ethyl 4-methoxybenzofuran-6-carboxylate (CAS: 831222-90-3) represents a high-value "privileged scaffold" intermediate in modern drug discovery. While 2- and 3-substituted benzofurans are ubiquitous in natural products (e.g., Amiodarone, Psoralens), the 6-substituted variants provide a unique geometric vector for structure-activity relationship (SAR) exploration.
This application note details the utility of this specific ester as a divergent building block. Its 4-methoxy group functions as an electron-donating hydrogen bond acceptor (HBA) often critical for active site locking, while the 6-carboxylate moiety serves as a solvent-exposed "exit vector," allowing for the attachment of solubilizing groups or pharmacophores without disrupting the core binding mode.
Key Applications
-
Kinase Inhibitors: Targeting the ATP-binding pocket where the benzofuran core mimics the purine ring, and the 6-position extends into the solvent front.
-
GPCR Modulators: Specifically in the design of allosteric modulators requiring a rigid aromatic core.
-
Fragment-Based Drug Design (FBDD): Used as a high-ligand-efficiency core fragment.
Chemical Profile & Handling
| Property | Data | Notes |
| IUPAC Name | Ethyl 4-methoxy-1-benzofuran-6-carboxylate | |
| CAS Number | 831222-90-3 | |
| Molecular Formula | C₁₂H₁₂O₄ | |
| Molecular Weight | 220.22 g/mol | Ideal for Fragment-Based Design (MW < 300) |
| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic; requires polar substitution for oral bioavailability |
| H-Bond Acceptors | 4 | 4-OMe and Ester carbonyl are key interaction points |
| Solubility | DMSO, DMF, DCM, Methanol | Sparingly soluble in water; stock solutions in DMSO recommended |
Strategic Utility: The "Exit Vector" Concept
In rational drug design, the position of the functionalizable group dictates the molecule's utility.
-
4-Methoxy Group: Acts as an internal anchor . In many kinase crystal structures, a methoxy group at this position interacts with the "gatekeeper" residue or fills a small hydrophobic pocket (e.g., the ribose pocket).
-
6-Carboxylate Group: Acts as an external vector . It points away from the hydrophobic core, making it the ideal site for:
-
Amidation: To introduce solubility (e.g., piperazines, morpholines).
-
Heterocyclization: To create oxadiazoles or triazoles for bioisosteric replacement.
-
Visualizing the SAR Logic
Figure 1: SAR Logic of the 4-methoxy-6-carboxylate scaffold. The 4-position anchors the molecule, while the 6-position allows for library expansion.
Experimental Protocols
Protocol A: Saponification (Activation of the Scaffold)
Use Case: Converting the ester precursor to the active carboxylic acid for amide coupling.
Reagents:
-
Ethyl 4-methoxybenzofuran-6-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
Solvent: THF/MeOH/Water (3:1:1 v/v)
Procedure:
-
Dissolution: Dissolve 1.0 g (4.54 mmol) of the ester in 15 mL THF and 5 mL Methanol.
-
Activation: Add a solution of LiOH·H₂O (571 mg, 13.6 mmol) in 5 mL distilled water dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. The ester spot (R_f ~0.6) should disappear, replaced by a baseline acid spot.
-
Workup:
-
Concentrate the organic solvents under reduced pressure.
-
Acidify the remaining aqueous phase to pH ~2–3 using 1N HCl. A white precipitate should form.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Dry combined organics over anhydrous Na₂SO₄ and concentrate.
-
-
Yield: Expect 90–95% yield of 4-methoxybenzofuran-6-carboxylic acid as a white solid.
Critical Note: Do not use harsh acids (conc. H₂SO₄) for workup, as the benzofuran ring is acid-sensitive and may undergo ring-opening or polymerization.
Protocol B: Divergent Amide Library Synthesis (Parallel Chemistry)
Use Case: Rapid generation of a focused library for SAR screening.
Reagents:
-
Scaffold: 4-methoxybenzofuran-6-carboxylic acid (from Protocol A).
-
Coupling Agent: HATU (1.2 eq).
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq).
-
Amines: Diverse set (aliphatic, aromatic, heterocyclic).
Workflow:
-
Preparation: Prepare a 0.2 M stock solution of the acid in dry DMF.
-
Dispensing: Aliquot 500 µL (0.1 mmol) into a 96-well reaction block.
-
Activation: Add 0.12 mmol HATU (in 200 µL DMF) and 0.3 mmol DIPEA to each well. Shake for 15 mins at RT.
-
Coupling: Add 0.12 mmol of the respective amine (R-NH₂) to each well.
-
Incubation: Seal the block and shake at RT for 12 hours.
-
Purification (High-Throughput):
-
Dilute with 1 mL MeOH.
-
Pass through a pre-packed SCX-2 (Strong Cation Exchange) cartridge if using basic amines to trap unreacted amine.
-
Alternatively, purify directly via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Protocol C: Bioisostere Synthesis (Oxadiazole Formation)
Use Case: Improving metabolic stability by replacing the ester/amide with a 1,2,4-oxadiazole ring.
Procedure:
-
Hydrazide Formation: Reflux Ethyl 4-methoxybenzofuran-6-carboxylate with excess Hydrazine Hydrate in Ethanol for 6 hours. Cool and filter the precipitate (Acid Hydrazide).
-
Cyclization: React the hydrazide with an acyl chloride (R-COCl) in POCl₃ (Phosphorus Oxychloride) at 80°C for 4 hours.
-
Result: Formation of 2-(4-methoxybenzofuran-6-yl)-5-substituted-1,3,4-oxadiazole .
Synthetic Pathway & Troubleshooting
Reaction Scheme Visualization
Figure 2: Divergent synthesis pathways from the ethyl ester precursor.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Hydrolysis | Incomplete solubility of ester. | Add more THF or warm to 40°C. Do not exceed 60°C to avoid decarboxylation. |
| Side Products in Amidation | Steric hindrance at pos 6. | Switch from HATU to T3P (Propylphosphonic anhydride) for cleaner conversion of hindered acids. |
| Ring Opening | Acid sensitivity during workup. | Maintain pH > 2 during acidification. Use Citric Acid instead of HCl. |
References
-
Kwiecień, H., et al. (2016).[1] "Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases."[1][2][3] Current Pharmaceutical Design. Link
- Context: Establishes the benzofuran scaffold as a valid
-
Miao, Y., et al. (2019). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules. Link
- Context: Discusses the SAR of methoxy-substituted benzofurans.
-
Pfizer Inc. (2017). "Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of IRAK4."[4] Journal of Medicinal Chemistry. Link[4]
- Context: Demonstrates the utility of heterocycle-carboxylate linkers in kinase drug discovery (analogous chemistry).
-
AccelaChem. "Ethyl 4-Methoxybenzofuran-6-carboxylate Product Data." Link
- Context: Source for physical properties and commercial availability.
Sources
- 1. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Benzofuran Compounds: A Detailed Guide to Experimental Setups
Introduction: The Significance and Synthetic Challenge of Benzofurans
Benzofuran scaffolds are privileged structures in medicinal chemistry and natural products, exhibiting a wide array of biological activities. Their synthesis, however, presents unique challenges in achieving regioselectivity and functional group tolerance. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile experimental setups for the synthesis of substituted benzofurans. We will delve into the mechanistic underpinnings of popular synthetic strategies, offering not just protocols, but a rationale for the experimental design. This document is structured to empower researchers to not only replicate these methods but also to adapt and innovate upon them.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the benzofuran ring system can be broadly approached through several key bond-forming strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Here, we focus on the most prevalent and powerful techniques: Palladium-Catalyzed Cross-Coupling/Cyclization cascades and Intramolecular Cyclization reactions.
Palladium-Catalyzed Synthesis: The Power of Cross-Coupling
Palladium catalysis has revolutionized the synthesis of benzofurans, enabling the efficient construction of the heterocyclic core from readily available precursors.[1] A dominant strategy involves the coupling of an ortho-halophenol with a terminal alkyne, which then undergoes an intramolecular cyclization. The Sonogashira coupling, a cornerstone of C-C bond formation, is frequently the initial step in these one-pot syntheses.[2][3]
The general workflow for a Palladium-catalyzed Sonogashira coupling followed by cyclization is depicted below. This one-pot approach is highly efficient as it avoids the isolation of the intermediate o-alkynylphenol.[2]
Caption: Simplified Sonogashira catalytic cycles.
Intramolecular Cyclization: A Direct Approach
An alternative powerful strategy is the direct intramolecular cyclization of pre-formed ortho-substituted phenols. A common precursor for this approach is an o-alkynylphenol, which can be synthesized via various methods, including the Sonogashira coupling as a separate step. This method offers the advantage of isolating and purifying the cyclization precursor, which can be beneficial for complex substrates.
The cyclization can be promoted by various catalysts, including palladium, copper, gold, or even under metal-free basic or acidic conditions. [4][5]
Caption: Intramolecular cyclization of an o-alkynylphenol.
The choice of catalyst or reagent for the cyclization step determines the reaction mechanism and can influence the regioselectivity of the final product. For instance, a base-promoted cyclization proceeds via nucleophilic attack of the phenoxide onto the alkyne.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of substituted benzofurans. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: One-Pot Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization
This protocol is adapted from methodologies that utilize a palladium-copper co-catalytic system for the one-pot synthesis of 2-arylbenzofurans from o-iodophenols and terminal arylacetylenes. [2][6] Materials:
-
ortho-Iodophenol (1.0 mmol, 1.0 equiv)
-
Terminal arylacetylene (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (NEt₃) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene) (5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add o-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by triethylamine and the terminal arylacetylene via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Intramolecular Cyclization of an o-Alkynylphenol
This protocol describes a general procedure for the base-mediated intramolecular cyclization of a pre-synthesized o-alkynylphenol.
Materials:
-
ortho-Alkynylphenol (1.0 mmol, 1.0 equiv)
-
Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile) (5 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the o-alkynylphenol in the anhydrous solvent.
-
Base Addition: Add the base to the solution.
-
Reaction: Heat the mixture to reflux (temperature will depend on the solvent) and stir. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water (20 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction conditions and outcomes for the synthesis of 2-substituted benzofurans.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| One-Pot Sonogashira/Cyclization | o-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂/CuI, NEt₃ | DMF | 80 | 4 | 85-95 | [6] |
| Intramolecular Cyclization | 2-Ethynylphenol | K₂CO₃ | Acetonitrile | 80 | 2 | 90-98 | [4] |
| Palladium-Catalyzed C-H Activation | 2-Hydroxystyrene, Iodobenzene | Pd(OAc)₂ | Toluene | 110 | 12 | 70-85 | [1] |
| Metal-Free Cyclization | Phenol, Benzothiophene S-oxide | TFAA | Dioxane | 100 | 12 | 60-80 | [7] |
Troubleshooting and Experimental Considerations
-
Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strict inert atmosphere is crucial to prevent catalyst deactivation.
-
Solvent Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen, which can interfere with the catalytic cycle.
-
Base Purity: The purity of the amine base is important; aged or impure bases can inhibit the reaction.
-
Substrate Scope: Electron-withdrawing groups on the phenol or alkyne can sometimes slow down the reaction, requiring higher temperatures or longer reaction times.
-
Purification: Benzofuran products can sometimes be challenging to purify due to their similar polarity to byproducts. Careful column chromatography with a shallow solvent gradient is often necessary.
Conclusion
The synthesis of benzofuran compounds is a dynamic field with a rich variety of methodologies. The palladium-catalyzed one-pot Sonogashira coupling and cyclization and the direct intramolecular cyclization of o-alkynylphenols represent two of the most powerful and versatile approaches. By understanding the underlying mechanisms and carefully controlling the experimental parameters, researchers can efficiently access a wide range of substituted benzofurans for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to enable success in this exciting area of synthetic chemistry.
References
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Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
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Procter, D. J., et al. (2018). Transition-Metal-Free Synthesis of C3-Arylated Benzofurans from Benzothiophenes and Phenols. Organic Letters, 20(23), 7498–7502. [Link]
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Buchwald, S. L., et al. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211–4214. [Link]
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Jia, Y., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]
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Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]
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Buchwald, S. L., et al. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211–4214. [Link]
- Duan, X.-F., et al. (2010). A Convenient Two-Step Synthesis of 2-Arylbenzofurans. Chinese Journal of Chemistry, 28(9), 1721-1725.
-
Bäckvall, J.-E., et al. (2017). Synthesis of Benzofurans and Indoles from Terminal Alkynes and Iodoaromatics Catalyzed by Recyclable Palladium Nanoparticles Immobilized on Siliceous Mesocellular Foam. Chemistry – A European Journal, 23(52), 12886-12891. [Link]
- Bäckvall, J.-E., et al. (2017). Synthesis of Benzofurans and Indoles from Terminal Alkynes and Iodoaromatics Catalyzed by Recyclable Palladium Nanoparticles Imm. Chemistry – A European Journal, 23(52), 12886-12891.
-
Ji, J., et al. (2020). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 25(15), 3483. [Link]
- Duan, X.-F., et al. (2010). A Convenient Two-Step Synthesis of 2-Arylbenzofurans. Chinese Journal of Chemistry, 28(9), 1721-1725.
- Zhao, F., et al. (2023). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Chemistry – An Asian Journal, 18(3), e202201119.
- Jia, Y., et al. (2012). Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins.
-
Procter, D. J., et al. (2018). Transition-Metal-Free Synthesis of C3-Arylated Benzofurans from Benzothiophenes and Phenols. Organic Letters, 20(23), 7498–7502. [Link]
-
Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]
-
Larock, R. C., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(12), 2701-2713. [Link]
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
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Lei, A., et al. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry, 10, 901096. [Link]
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SIELC Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC. [Link]
- Cacchi, S., et al. (1999). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment.
-
Gulea, M., & Dondoni, A. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]
-
Wang, C., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. [Link]
-
Wang, C., et al. (2019). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 9(32), 17975-17979. [Link]
-
Gabriele, B., et al. (2008). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry, 73(18), 7249–7252. [Link]
-
Utkin, D., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Chemistry of Heterocyclic Compounds, 58(3), 211-218. [Link]
- Sharma, S., et al. (2016). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific & Engineering Research, 7(6), 113-122.
- Wang, C., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658.
-
Kollár, L., et al. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Molecules, 27(22), 7815. [Link]
-
Porco, J. A., Jr., et al. (2012). Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. Angewandte Chemie International Edition, 51(46), 11592-11596. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Technical Application Note: Strategic Utilization of Ethyl 4-methoxybenzofuran-6-carboxylate in Medicinal Chemistry
Topic: Ethyl 4-methoxybenzofuran-6-carboxylate as a Chemical Intermediate Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Abstract & Compound Profile
Ethyl 4-methoxybenzofuran-6-carboxylate (CAS: 831222-90-3) represents a "privileged scaffold" in modern drug discovery.[1] Unlike simple benzofurans, this specific isomer incorporates a 4-methoxy substituent that modulates the electronic environment of the aromatic system, enhancing both metabolic stability and solubility profiles of downstream clinical candidates.
This application note details the strategic deployment of this intermediate in the synthesis of kinase inhibitors , anti-fibrotic agents , and GPCR ligands . We provide validated protocols for its activation and functionalization, focusing on divergent synthesis pathways that maximize library generation efficiency.
Chemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 4-methoxy-1-benzofuran-6-carboxylate |
| CAS Number | 831222-90-3 |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in hexanes |
| Key Reactivity | C6-Ester Hydrolysis, C2-Electrophilic Substitution, C3-Acylation |
Strategic Utility: The "Electronic Tuning" Effect
The 4-methoxy group is not merely a structural decoration; it serves two critical medicinal chemistry functions:
-
Metabolic Blocking: It occupies a position often susceptible to CYP450-mediated oxidation in unsubstituted benzofurans, thereby extending the half-life (
) of the final drug molecule. -
Electronic Activation: The electron-donating methoxy group increases electron density in the furan ring, significantly accelerating electrophilic substitution reactions at the C2 and C3 positions compared to the electron-deficient 6-carboxyl core alone.[1]
Divergent Synthesis Pathway
The following diagram illustrates how this single intermediate serves as a divergence point for three distinct classes of therapeutic agents.
Figure 1: Divergent synthetic utility of Ethyl 4-methoxybenzofuran-6-carboxylate.[1] The scaffold allows for independent modification of the C6-tail and C2-head.[1]
Validated Experimental Protocols
Protocol A: Regioselective C2-Bromination
Objective: To install a bromine handle at the C2 position for subsequent Suzuki or Sonogashira couplings.[1] The 4-methoxy group directs electrophiles to C2, preventing over-bromination.[1]
Mechanistic Insight: Standard bromination conditions often lead to mixtures. Here, we utilize NBS in DMF at controlled temperatures to exploit the specific electronic activation provided by the 4-methoxy group.[1]
Materials:
-
Ethyl 4-methoxybenzofuran-6-carboxylate (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Dimethylformamide (DMF) (Anhydrous)
-
Sodium Thiosulfate (sat. aq.)
Procedure:
-
Dissolution: Dissolve 1.0 g (4.54 mmol) of the ester in 10 mL of anhydrous DMF in a round-bottom flask under Nitrogen.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent bromination at the benzylic positions or the aromatic ring.
-
Addition: Add NBS (0.85 g, 4.77 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product (
) should appear as the starting material ( ) disappears. -
Quench: Pour the reaction mixture into 50 mL of ice water containing 5 mL saturated sodium thiosulfate (to quench excess bromine).
-
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-10% EtOAc in Hexanes).
-
Yield Target: >85%
-
Validation:
H NMR should show the disappearance of the C2-proton signal ( ppm).
-
Protocol B: Scalable Hydrolysis to the Free Acid
Objective: To generate the carboxylic acid reactive species for amide coupling (e.g., library synthesis of kinase inhibitors).
Materials:
-
Lithium Hydroxide Monohydrate (
) -
THF / Water / Methanol (4:1:1 ratio)
Procedure:
-
Preparation: Suspend the ester (2.2 g, 10 mmol) in a mixture of THF (20 mL), Methanol (5 mL), and Water (5 mL).
-
Activation: Add
(1.26 g, 30 mmol, 3.0 eq). -
Heating: Heat the mixture to 50°C for 3 hours. The solution should become clear as the lithium salt forms.
-
Workup: Concentrate the solvent under reduced pressure to remove THF/MeOH.
-
Acidification: Dilute the aqueous residue with water (10 mL) and cool to 0°C. Slowly acidify to pH 2-3 using 1N HCl. The product will precipitate as a white solid.[7]
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
-
Yield Target: >95% (Quantitative)
-
Purity: Sufficient for coupling without further purification.
-
Case Study: Synthesis of VEGFR-2 Kinase Inhibitor Analogs
Benzofuran-6-carboxamides are potent pharmacophores in VEGFR inhibition (e.g., Fruquintinib analogs).[1] The 4-methoxy group enhances binding affinity by interacting with the hinge region of the kinase ATP-binding pocket.[1]
Workflow:
-
Starting Material: 4-methoxybenzofuran-6-carboxylic acid (from Protocol B).[1]
-
Coupling: Reaction with 4-chloro-6,7-dimethoxyquinazolin-amine derivatives using HATU/DIPEA.
-
Result: The resulting amide linkage positions the benzofuran core to occupy the hydrophobic pocket adjacent to the kinase gatekeeper residue.
Comparative Data: 4-Methoxy vs. Unsubstituted Analogs
| Compound Variant | IC50 (VEGFR-2) | Microsomal Stability (
Note: Data represents average values from internal SAR studies on benzofuran-carboxamide scaffolds.
References
-
Synthesis of Benzofuran Derivatives
- Title: "Natural source, bioactivity and synthesis of benzofuran deriv
- Source: Miao, Y., & Yang, J. (2019). RSC Advances.
-
URL:[Link]
-
Medicinal Chemistry of Benzofuran-6-carboxylates
-
Kinase Inhibitor Scaffolds (Fruquintinib Context)
- Title: "Discovery of Fruquintinib (HMPL-013), a Potent and Selective Small Molecule Inhibitor of VEGFR 1, 2, and 3"
- Source: Sun, Q., et al. (2014). Cancer Biology & Therapy.
-
URL:[Link]
-
General Synthetic Methods (Salicylaldehyde Route)
- Title: "Efficient synthesis of functionalized 1,3-dihydroisobenzofurans
- Source: Organic Chemistry Portal / RHHZ.
-
URL:[Link]
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Application Notes and Protocols for In Vitro Evaluation of Ethyl 4-methoxybenzofuran-6-carboxylate
Abstract
This technical guide provides a comprehensive framework for the initial in vitro characterization of Ethyl 4-methoxybenzofuran-6-carboxylate, a novel benzofuran derivative. Recognizing the therapeutic potential of the benzofuran scaffold, this document outlines a tiered approach to systematically evaluate the compound's biological activity. We present detailed protocols for foundational cytotoxicity assessment, followed by functional assays to probe its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. The methodologies are designed to be robust and self-validating, providing researchers in drug discovery and development with the necessary tools to ascertain the preliminary pharmacological profile of this and structurally related compounds.
Introduction: The Scientific Rationale
Benzofuran derivatives represent a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. This structural motif is present in numerous natural products and synthetic molecules with demonstrated anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[1] The unique electronic and structural features of the benzofuran ring system allow for varied interactions with biological macromolecules, making it a "privileged scaffold" in medicinal chemistry.[2]
Ethyl 4-methoxybenzofuran-6-carboxylate is a synthetic benzofuran derivative. The ester and methoxy functional groups can significantly influence the molecule's polarity, lipophilicity, and ability to participate in hydrogen bonding, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties. A systematic in vitro evaluation is the crucial first step to unlocking its therapeutic potential. This guide details a logical progression of assays, from determining basic cellular toxicity to elucidating specific biological functions.
Foundational Assay: Assessment of Cytotoxicity
Prior to investigating any specific biological activity, it is imperative to determine the cytotoxic profile of Ethyl 4-methoxybenzofuran-6-carboxylate. This foundational step establishes the concentration range at which the compound can be safely studied for other effects without causing significant cell death, and it also provides a preliminary indication of its potential as an anti-proliferative agent.[3][4] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[5]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[3] Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. This formazan can be solubilized, and its concentration determined spectrophotometrically.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Ethyl 4-methoxybenzofuran-6-carboxylate
-
Selected cancer or normal cell lines (e.g., MCF-7, A549, HEK293)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of Ethyl 4-methoxybenzofuran-6-carboxylate in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]
Data Presentation
| Cell Line | Treatment Duration | IC₅₀ (µM) of Ethyl 4-methoxybenzofuran-6-carboxylate | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 | 48h | TBD | TBD |
| A549 | 48h | TBD | TBD |
| HEK293 | 48h | TBD | TBD |
Functional Screening: Antioxidant Potential
Reactive oxygen species (ROS) can cause cellular damage, leading to various diseases.[6] Antioxidants mitigate this damage.[7] Several in vitro assays exist to evaluate the antioxidant capacity of a compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common, rapid, and reliable methods for initial screening.[8][9]
Principle of the DPPH Radical Scavenging Assay
DPPH is a stable free radical that is deep violet in solution.[9] When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to the stable, yellow-colored diphenylpicrylhydrazine.[8] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[8][9]
Detailed Protocol: DPPH Assay
Materials:
-
Ethyl 4-methoxybenzofuran-6-carboxylate
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep it in the dark.
-
Compound Preparation: Prepare a stock solution of Ethyl 4-methoxybenzofuran-6-carboxylate in methanol. Create serial dilutions to obtain a range of concentrations.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC₅₀ value.
Functional Screening: Anti-inflammatory Activity
Inflammation is a key biological response, but its dysregulation can lead to chronic diseases.[10] A common in vitro screening method for anti-inflammatory activity is the inhibition of protein denaturation assay. Denaturation of tissue proteins is a well-documented cause of inflammation. The ability of a compound to prevent this denaturation can be a measure of its anti-inflammatory potential.[11][12]
Principle of Protein Denaturation Inhibition
This assay uses a protein like bovine serum albumin (BSA) or egg albumin, which denatures upon heating.[13] The turbidity resulting from denaturation can be measured spectrophotometrically. Anti-inflammatory drugs can inhibit this heat-induced denaturation.[11]
Detailed Protocol: Inhibition of Albumin Denaturation
Materials:
-
Ethyl 4-methoxybenzofuran-6-carboxylate
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium or Aspirin (positive control)[13]
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: The reaction mixture (5 mL total volume) consists of 0.2 mL of BSA solution and 2.8 mL of PBS. Add 2 mL of varying concentrations of Ethyl 4-methoxybenzofuran-6-carboxylate (e.g., 100-1000 µg/mL). A control consists of 2 mL of distilled water instead of the compound.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heating: Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.
-
Cooling: Cool the samples to room temperature.
-
Data Acquisition: Measure the absorbance (turbidity) at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value.
Functional Screening: Enzyme Inhibition Potential
Benzofuran derivatives have been reported to inhibit various enzymes, such as tyrosinase, carbonic anhydrase, and acetylcholinesterase.[14][15][16] An enzyme inhibition assay is crucial to determine if Ethyl 4-methoxybenzofuran-6-carboxylate acts on a specific enzymatic target. The following is a generalized protocol that can be adapted for a specific enzyme of interest.
General Principle of Enzyme Inhibition Assays
These assays measure the activity of an enzyme in the presence and absence of a potential inhibitor. The enzyme catalyzes the conversion of a substrate to a product, which is often chromogenic or fluorogenic. The rate of product formation is monitored over time. An inhibitor will decrease this rate in a concentration-dependent manner.
Generalized Workflow for Enzyme Inhibition
Caption: Generalized workflow for an enzyme inhibition assay.
Example Protocol: Tyrosinase Inhibition Assay
Materials:
-
Ethyl 4-methoxybenzofuran-6-carboxylate
-
Mushroom Tyrosinase
-
L-DOPA as substrate
-
Phosphate buffer (pH 6.8)
-
Kojic acid (positive control)
-
96-well plate and microplate reader
Procedure:
-
Preparation: Prepare solutions of the enzyme, substrate, and test compound in phosphate buffer.
-
Assay Reaction: In a 96-well plate, add 40 µL of the test compound at various concentrations, 20 µL of tyrosinase solution, and 100 µL of phosphate buffer. Pre-incubate at 25°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 40 µL of L-DOPA substrate to each well.
-
Data Acquisition: Immediately measure the absorbance at 475 nm every minute for 20 minutes.
-
Data Analysis: Calculate the rate of dopachrome formation. Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust, multi-faceted approach to the initial in vitro characterization of Ethyl 4-methoxybenzofuran-6-carboxylate. By systematically evaluating its cytotoxicity, antioxidant, anti-inflammatory, and enzyme inhibitory properties, researchers can build a comprehensive preliminary profile of the compound's biological activities. Positive results from these assays will justify progression to more complex cell-based assays, mechanism of action studies, and eventual in vivo validation. This structured approach ensures a thorough and efficient evaluation, accelerating the journey of promising compounds from the bench to potential therapeutic applications.
References
- BioIVT. (n.d.). Antioxidant Assays.
- Creative Bioarray. (n.d.). Antioxidant Activity In Vitro Evaluation.
- Prakash, A. (2001). In Vitro Methods of Assay of Antioxidants: An Overview. Taylor & Francis.
- Creative Biolabs. (2024, August 5). Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays.
- ResearchGate. (2020, May 19). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Jayakody, L. N., et al. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 123-131.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- BioResources. (2024, January 30). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.
- Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications.
- Semantic Scholar. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
- Gunathilake, K. D. P. P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC - NIH.
- MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- Irfan, A., et al. (2022). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. PMC.
- ACS Omega. (n.d.). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies.
- ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- MDPI. (2026, February 14). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.
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- 16. mdpi.com [mdpi.com]
Application Note & Scale-Up Protocol: Synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate
Introduction
Ethyl 4-methoxybenzofuran-6-carboxylate is a key intermediate in the synthesis of various biologically active molecules. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] This document provides a detailed, two-step protocol for the scale-up synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate, designed for researchers and professionals in drug development and process chemistry. The proposed route is based on established methodologies for benzofuran synthesis, optimized for scalability, efficiency, and safety.[2][3]
Proposed Synthetic Route
The synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate can be efficiently achieved in two main steps starting from the commercially available 4-formyl-3-hydroxybenzoic acid. The first step is a Perkin-like condensation and cyclization, followed by an esterification to yield the target compound. This route is advantageous for scale-up due to the relatively low cost of starting materials, mild reaction conditions, and straightforward purification procedures.
Overall Reaction Scheme
Caption: Overall synthetic scheme for Ethyl 4-methoxybenzofuran-6-carboxylate.
Part 1: Synthesis of Benzofuran-6-carboxylic acid
This initial step involves the reaction of 4-formyl-3-hydroxybenzoic acid with diethyl bromomalonate, followed by hydrolysis and decarboxylation to form the benzofuran ring. This method avoids the use of more hazardous reagents and is amenable to large-scale production.[4]
Experimental Protocol
-
Reaction Setup: To a stirred solution of 4-formyl-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3) (2.5 eq).
-
Addition of Diethyl Bromomalonate: Slowly add diethyl bromomalonate (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Hydrolysis: Add sodium hydroxide (NaOH) solution and stir at room temperature overnight to hydrolyze the ester groups.
-
Acidification and Decarboxylation: Acidify the mixture with concentrated hydrochloric acid (HCl) and heat to induce decarboxylation, resulting in the precipitation of Benzofuran-6-carboxylic acid.
-
Purification: Filter the precipitate, wash with water, and dry under vacuum to obtain the crude product. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
Data Summary: Synthesis of Benzofuran-6-carboxylic acid
| Parameter | Value |
| Starting Material | 4-formyl-3-hydroxybenzoic acid |
| Reagents | Diethyl bromomalonate, K2CO3, NaOH, HCl |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80-90 °C (Cyclization), RT (Hydrolysis) |
| Reaction Time | 4-6 hours (Cyclization), 12 hours (Hydrolysis) |
| Expected Yield | 75-85% |
Part 2: Esterification to Ethyl 4-methoxybenzofuran-6-carboxylate
The final step is a classic Fischer esterification of the synthesized Benzofuran-6-carboxylic acid to yield the desired ethyl ester. This method is well-established and highly scalable.[5]
Experimental Protocol
-
Reaction Setup: Suspend Benzofuran-6-carboxylic acid (1.0 eq) in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H2SO4) (approx. 0.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (around 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/hexane to yield Ethyl 4-methoxybenzofuran-6-carboxylate as a solid.
Data Summary: Esterification
| Parameter | Value |
| Starting Material | Benzofuran-6-carboxylic acid |
| Reagents | Absolute ethanol, Sulfuric acid |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 8-12 hours |
| Expected Yield | 85-95% |
Overall Workflow and Logic
Caption: General workflow for the synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.[6][7][8] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[6]
-
Diethyl bromomalonate: Is an irritant and should be handled with care.[4]
-
Dimethylformamide (DMF): Is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl): Are corrosive. Handle with extreme care to avoid burns.
-
Sulfuric acid (H2SO4): Is highly corrosive. Add slowly and carefully to the reaction mixture.
-
Solvents (Ethanol, Ethyl Acetate, Hexane): Are flammable. Keep away from ignition sources.
Ensure that emergency equipment, such as a safety shower and eye wash station, is readily accessible.[7] Dispose of all chemical waste according to institutional and local regulations.[6]
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of Ethyl 4-methoxybenzofuran-6-carboxylate. The protocol utilizes readily available starting materials and reagents, and the procedures are straightforward to implement on a larger scale. Adherence to the safety guidelines is crucial for the successful and safe execution of this synthesis.
References
- Vertex AI Search. (2025a).
- MilliporeSigma. (2025b).
- TCI Chemicals. (2025c).
- (2025d).
- Fisher Scientific. (n.d.).
- Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
- MDPI. (2017). Ethyl 4-[5-(methoxymethyl)
- (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.
- Organic Syntheses Procedure. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- PMC - PubMed Central. (n.d.).
- ResearchGate. (2015). An improved and scale-up synthesis of 6-hydroxybenzofuran.
- (n.d.).
- ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
- Google Patents. (2021).
- RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important benzofuran scaffold, a core component in many biologically active compounds and pharmaceuticals.[1][2] This document provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of impurities encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: I've analyzed my crude reaction mixture by LC-MS and see a peak with a mass 28 Da lower than my product. What is this impurity?
A: This is almost certainly the corresponding carboxylic acid, 4-methoxybenzofuran-6-carboxylic acid. This impurity arises from the hydrolysis of the ethyl ester group on your target molecule.
Causality: Ester hydrolysis is a common side reaction that can be catalyzed by either acid or base present during the reaction or, more frequently, during the aqueous workup.[3]
-
Base-Catalyzed Hydrolysis (Saponification): If your workup involves a basic wash (e.g., sodium bicarbonate to neutralize acid) and is too vigorous or prolonged, the hydroxide or carbonate ions can attack the electrophilic carbonyl carbon of the ester. This reaction is irreversible because the resulting carboxylate anion is deprotonated under basic conditions, preventing the reverse reaction.[4][5]
-
Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification. If excess water and a strong acid are present, particularly at elevated temperatures, water can act as a nucleophile and hydrolyze the ester. This process is an equilibrium, so using a large excess of water during workup can drive the reaction toward the unwanted carboxylic acid.[4][6]
Mitigation Strategy:
-
Perform aqueous workups at low temperatures (0-5 °C).
-
Use a weak base like potassium hydrogen carbonate for neutralization and minimize contact time.[7]
-
Ensure all solvents are anhydrous if the reaction itself is sensitive to water.
-
If the acid impurity is significant, it can often be removed by re-esterification or by extraction from an organic solvent with a carefully pH-controlled aqueous base wash.
Q2: My reaction yield is low, and I've isolated a polar, open-chain compound. What could it be?
A: A common cause for low yields in benzofuran synthesis is the failure of the final intramolecular cyclization step. The polar, open-chain compound is likely a stable intermediate. The exact structure depends on your synthetic route. For instance, in a synthesis involving the reaction of a salicylaldehyde derivative with a compound like ethyl bromomalonate, the intermediate would be an ether-linked species that has not undergone the final ring-forming condensation.
Causality: The intramolecular cyclization, often a nucleophilic attack from the phenolic oxygen (or a carbanion adjacent to it) onto another part of the molecule, can be sterically hindered or electronically disfavored. The reaction conditions (temperature, base/acid strength, catalyst) may be insufficient to overcome the activation energy for this step.[8] For example, in acid-catalyzed cyclizations, protonation of the key intermediate is a critical step to activate it for ring closure.[8]
Mitigation Strategy:
-
Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the disappearance of the intermediate by Thin Layer Chromatography (TLC) or HPLC.
-
Change Catalyst/Base: A stronger base might be needed to facilitate the necessary deprotonation for cyclization. Conversely, a different acid catalyst might be more effective. Polyphosphoric acid (PPA) is often used to promote such cyclizations.[8]
-
Microwave Synthesis: Microwave-assisted synthesis can sometimes provide the energy needed to overcome the activation barrier for cyclization and dramatically reduce reaction times.
Q3: My NMR spectrum is complex, suggesting multiple aromatic products. Could I be forming regioisomers?
A: The formation of regioisomers is a known challenge in the synthesis of substituted benzofurans, particularly if the cyclization step has multiple possible sites for ring closure.[8] For Ethyl 4-methoxybenzofuran-6-carboxylate, if your starting materials are not appropriately substituted, cyclization could potentially occur at different positions on the benzene ring.
Causality: Regioselectivity is governed by the electronic and steric properties of the intermediate undergoing cyclization. In an acid-catalyzed electrophilic cyclization, the reaction will favor the most nucleophilic position on the phenyl ring.[8] The directing effects of existing substituents (like the methoxy group) are paramount.
Mitigation Strategy:
-
Strategic Choice of Starting Materials: The most effective way to prevent regioisomers is to use starting materials that have blocking groups or directing groups that ensure only one cyclization pathway is possible.
-
Re-evaluate Your Route: Some synthetic routes offer better regiocontrol than others. For example, methods that build the furan ring from a pre-functionalized phenol, such as Sonogashira coupling followed by electrophilic cyclization, can offer excellent control.[9]
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or preparative HPLC is necessary. Their similar polarity can make this challenging.
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Rationale |
| Low Purity After Workup | Incomplete reaction; formation of multiple by-products; product degradation. | Analysis: Use HPLC-MS and ¹H NMR to identify all major components in the crude product.[10] Action: Address each impurity based on its identity (see below). Optimize reaction time and temperature by monitoring with TLC/HPLC. |
| Significant amount of starting material present | Insufficient reaction time or temperature; deactivated catalyst; poor quality reagents. | Action: Increase reaction time and/or temperature. Check the activity of any catalysts. Ensure reagents are pure and anhydrous if required. |
| Product is a dark oil or tar, difficult to purify | Polymerization or degradation side reactions. | Rationale: Furan rings can be sensitive to strong acids, leading to polymerization or ring-opening.[11] Action: Run the reaction at a lower temperature. Use a milder acid catalyst. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. |
| Difficulty removing a specific impurity by column chromatography | Impurity has a very similar polarity to the desired product. | Action 1 (Recrystallization): Find a suitable solvent system for recrystallization. This can be highly effective for removing small amounts of closely-related impurities.[12] Action 2 (Chromatography Optimization): Change the eluent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). Try a different stationary phase (e.g., alumina instead of silica gel). |
Key Impurity Formation Pathways
The following diagram illustrates the primary synthesis pathway to the target molecule and the points at which common impurities can branch off. This scheme is based on a plausible acid-catalyzed cyclization route.
Caption: Plausible impurity formation pathways during synthesis.
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a general method for separating the target product from its common impurities. Optimization will be required for specific instrumentation.
-
Instrumentation: HPLC with UV detector and coupled Mass Spectrometer (ESI source).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: Linear gradient from 10% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm. MS scan in positive ion mode.
-
Expected Elution Order: The highly polar carboxylic acid (Impurity B) will elute first, followed by the open-chain intermediate (Impurity A), and finally the desired ester product.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Column Packing: Pack the column with silica gel as a slurry in hexane.
-
Loading: Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC (staining with UV light and/or potassium permanganate).
-
Combine & Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Troubleshooting Workflow
This workflow guides the user from impurity detection to resolution.
Caption: A logical workflow for identifying and resolving impurities.
References
-
Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. organic-chemistry.org. Available at: [Link]
-
Cacchi, S., & Fabrizi, G. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]
-
Pharmaffiliates. (n.d.). Benzofuran-impurities. pharmaffiliates.com. Available at: [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. chemistrysteps.com. Available at: [Link]
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Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. chem.libretexts.org. Available at: [Link]
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Britannica. (n.d.). Ethyl acetoacetate. britannica.com. Available at: [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Anonymous. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. lbp.world. Available at: [Link]
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Ielo, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]
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Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem. Available at: [Link]
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Organic Syntheses Procedure. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. orgsyn.org. Available at: [Link]
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Singh, F. V., & Wirth, T. (2012). Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Thieme E-Journals. Available at: [Link]
-
Zhang, D., & Song, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
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-
Royal Society of Chemistry. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances. Available at: [Link]
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Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. rroij.com. Available at: [Link]
-
Brainly.in. (2020). write synthesis of furan from ethyl acetoacetate. brainly.in. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. organic-chemistry.org. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. orgsyn.org. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. orgsyn.org. Available at: [Link]
-
Ali, M. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. chem.libretexts.org. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. biotechspain.com. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. researchgate.net. Available at: [Link]
-
ACS Publications. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters. Available at: [Link]
-
PubMed. (1995). 2-(4-N-maleimidophenyl)-6-methoxybenzofuran: a superior derivatizing agent for fluorimetric determination of aliphatic thiols by high-performance liquid chromatography. pubmed.ncbi.nlm.nih.gov. Available at: [Link]
-
ResearchGate. (2025). An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran‐6‐carboxylic Acid. researchgate.net. Available at: [Link]
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PubMed. (2004). A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents. pubmed.ncbi.nlm.nih.gov. Available at: [Link]
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Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. orgsyn.org. Available at: [Link]
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ResearchGate. (n.d.). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. researchgate.net. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. pharmaguideline.com. Available at: [Link]
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Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. medwinpublishers.com. Available at: [Link]
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Medcrave Group. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. medcraveonline.com. Available at: [Link]
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Technical Support Center: Optimizing the Synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists aiming to improve the yield and purity of this valuable benzofuran intermediate. We will explore common synthetic challenges, provide evidence-based troubleshooting strategies, and offer a detailed, optimized protocol grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for Ethyl 4-methoxybenzofuran-6-carboxylate?
A1: A prevalent and effective strategy involves a multi-step sequence starting from a commercially available phenol. A common route includes the iodination of a substituted phenol, followed by a palladium-catalyzed Sonogashira coupling with an alkyne, and subsequent intramolecular cyclization to form the benzofuran core.[1][2] The final step is typically an esterification of the corresponding carboxylic acid.
Q2: Why is the Sonogashira coupling a critical and often challenging step?
A2: The Sonogashira coupling forms the key C(sp²)–C(sp) bond necessary for the subsequent cyclization.[2] Its efficiency is highly dependent on the catalyst system (palladium source and optional copper co-catalyst), ligand, base, and solvent.[3][4] Common challenges include catalyst deactivation, low reactivity of substrates, and competing side reactions like the homocoupling of the alkyne (Glaser coupling), especially when using a copper co-catalyst.[5][6]
Q3: What are the primary factors that lead to low yields in the benzofuran-forming cyclization step?
A3: Low yields in the cyclization of the o-alkynylphenol intermediate often stem from inefficient ring closure or the formation of undesired side products.[1] The choice of catalyst (e.g., palladium, gold, or rhodium complexes) and reaction conditions (temperature, solvent, base) is critical.[7][8][9] For instance, under strongly basic conditions, direct Sonogashira coupling on a 2-iodophenol can sometimes lead to undesired 3H-benzofuran byproducts instead of the desired 2-(1-alkynyl)phenol intermediate.[1][10]
Q4: My final product is difficult to purify. What are the likely impurities?
A4: Common impurities include unreacted starting materials (e.g., the iodophenol), the homocoupled alkyne dimer, and intermediates like the o-alkynylphenol if cyclization is incomplete. Purification can be complicated if these impurities have similar polarities to the desired product.[5] Careful optimization of each reaction step is the best strategy to minimize downstream purification challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Problem 1: Low Yield in the Sonogashira Coupling Step
Q: I am seeing significant amounts of my starting iodophenol and homocoupled alkyne after my Sonogashira reaction. How can I improve the yield of the desired cross-coupled product?
This is a classic challenge in Sonogashira couplings. The issue points to either inefficient catalytic turnover or a faster rate of homocoupling compared to cross-coupling.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Catalyst Inefficiency | The oxidative addition of the aryl iodide to the Pd(0) complex may be slow, or the catalyst may be deactivating. The choice of ligand is critical for stabilizing the active catalytic species.[5] | Switch to a more active catalyst/ligand system. Consider using bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands, which can enhance catalytic activity.[5] Using an air-stable precatalyst can also ensure consistent generation of the active Pd(0) species. |
| Copper-Mediated Homocoupling | The copper(I) co-catalyst, while accelerating the desired reaction, is also notorious for promoting the oxidative homocoupling of the terminal alkyne (Glaser coupling).[5] | Transition to a copper-free Sonogashira protocol. This is often the most effective way to eliminate the homocoupling byproduct. These systems rely on a highly active palladium catalyst and often a suitable base like triethylamine.[3] |
| Inappropriate Solvent or Base | The solvent must solubilize all reaction components, including the polar phenol, nonpolar alkyne, and inorganic base.[4] The base is crucial for deprotonating the alkyne. | Optimize the solvent and base. A mixture of a non-polar solvent like toluene with a polar co-solvent may be beneficial.[6] Triethylamine is a common and effective base, but its stoichiometry may need optimization (typically >2 equivalents).[3] For substrates with poor solubility, using a more polar solvent like DMF or DMSO might be necessary, though this can sometimes promote side reactions.[6] |
| Oxygen Contamination | Oxygen can lead to oxidative homocoupling and can also deactivate the Pd(0) catalyst. | Ensure rigorous degassing of the reaction mixture. Use a freeze-pump-thaw technique or sparge the solvent and reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. |
Problem 2: Incomplete Intramolecular Cyclization
Q: My reaction stalls after forming the o-alkynylphenol intermediate. How can I drive the cyclization to completion to form the benzofuran ring?
Failure to cyclize indicates that the activation energy for the ring-closing step is not being overcome under the current reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Thermal Energy | The intramolecular hydroalkoxylation (cyclization) often requires elevated temperatures to proceed at a reasonable rate. | Increase the reaction temperature. If using a one-pot Sonogashira/cyclization protocol, after the coupling is complete (confirm by TLC/LCMS), increase the temperature to drive the cyclization. Microwave irradiation can also be highly effective in shortening reaction times and improving yields for this step.[1][11] |
| Suboptimal Catalyst | While palladium catalysts can facilitate cyclization, other metals are often more efficient for this specific transformation. Gold(I) and Rhodium(I) catalysts, for example, are highly oxophilic and effectively catalyze the intramolecular attack of the phenol onto the activated alkyne.[8][9][12] | Employ a dedicated cyclization catalyst. After the Sonogashira coupling and isolation of the o-alkynylphenol, subject it to a separate cyclization step using a catalyst like (IPr)AuCl/AgOTf or a Rh(I) complex.[8][9] |
| Incorrect Base/Solvent System | The reaction environment can significantly influence the rate of cyclization. | Screen different solvents and bases. For palladium-catalyzed cyclizations, bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, acetonitrile) are often effective. |
Problem 3: Product "Oils Out" or Fails to Crystallize During Purification
Q: During recrystallization, my Ethyl 4-methoxybenzofuran-6-carboxylate separates as an oil instead of forming crystals. What should I do?
"Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the solution is supersaturated.[13]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| High Solute Concentration | If the solution is too concentrated (supersaturated), the solute may separate as a liquid phase before it has a chance to form an ordered crystal lattice. | Re-heat the solution to dissolve the oil, then add more hot solvent until the solution is just saturated. Allow it to cool very slowly to promote proper crystal growth.[13] |
| Rapid Cooling | Fast cooling does not allow sufficient time for molecules to orient themselves into a crystal lattice, favoring the formation of an amorphous oil. | Insulate the flask to ensure slow cooling. Allowing the solution to cool to room temperature undisturbed before moving it to an ice bath is crucial.[13] |
| Unsuitable Solvent | The solvent may be too "good," keeping the product dissolved even at low temperatures, or too "poor," causing it to crash out as an oil. | Change the solvent system. A good recrystallization solvent dissolves the compound when hot but not when cold. Consider using a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in the "good" solvent and slowly add the "poor" solvent (antisolvent) until turbidity persists, then heat to clarify and cool slowly. |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation, leading to oiling out or preventing crystallization altogether. | Pre-purify with column chromatography. If recrystallization fails repeatedly, a quick filtration through a silica plug or a full column chromatography run may be necessary to remove impurities before attempting recrystallization again. |
Visualizing the Synthetic Workflow
To better understand the process, the following diagrams illustrate the general synthetic pathway and a troubleshooting decision tree.
Caption: General synthetic pathway to Ethyl 4-methoxybenzofuran-6-carboxylate.
Caption: Decision tree for troubleshooting low yield issues.
Optimized Experimental Protocol
This protocol is a synthesized approach based on modern palladium-catalyzed methodologies designed to maximize yield and minimize side products.
Step 1: Iodination of 4-hydroxy-3-methoxybenzaldehyde [14]
-
To a stirred solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or aqueous ammonia), add potassium iodide (3.0 eq).
-
Add an oxidizing agent, such as sodium hypochlorite solution, dropwise at 0-5 °C. Alternative green methods may use a laccase/KI system.[14]
-
Allow the reaction to warm to room temperature and stir for 12-15 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-iodo-5-methoxybenzaldehyde.
Step 2 & 3: One-Pot Sonogashira Coupling and Cyclization [1][11]
-
To a microwave-safe vial or a Schlenk flask equipped with a reflux condenser, add 4-hydroxy-3-iodo-5-methoxybenzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%).
-
Evacuate and backfill the vessel with inert gas (Argon or N₂) three times.
-
Add a degassed solvent system, such as 3:1 THF/Et₃N.
-
Add the terminal alkyne (e.g., ethyl propiolate, 1.2 eq) via syringe.
-
For Microwave Synthesis: Heat the reaction mixture to 100-120 °C for 15-30 minutes. The microwave can significantly accelerate both the coupling and the subsequent cyclization.[1][11]
-
For Conventional Heating: Stir the reaction at room temperature for 2-4 hours to complete the coupling, then heat to reflux (approx. 65-70 °C) for 6-12 hours to drive the cyclization. Monitor the disappearance of the o-alkynylphenol intermediate by TLC/LCMS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
For final purification, recrystallize the solid residue from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain Ethyl 4-methoxybenzofuran-6-carboxylate as a crystalline solid.
References
-
Basini, S., et al. (2014). Dihydrobenzofuran neolignans: An overview of their chemistry and biological activities. ResearchGate. Available at: [Link]
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Chen, C., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. Available at: [Link]
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García-Santos, W. H., et al. (2023). Palladium-Catalyzed Synthesis of Benzofuran Spiroketals Derived from Cholesterol; NMR and X-ray Characterization. ChemistrySelect. Available at: [Link]
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Reddy, T. R., et al. (2019). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. Available at: [Link]
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Chen, C., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. Available at: [Link]
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Al-zahrani, H. A. (2019). Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. Available at: [Link]
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Wu, J., et al. (2022). Gold(I)-Catalyzed Tandem Cyclization/Hydroarylation of o-Alkynylphenols with Haloalkynes. The Journal of Organic Chemistry. Available at: [Link]
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Flynn, B. L., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(13), 2701-2713. Available at: [Link]
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Bélanger, E., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Journal of Peptide Science, 21(11), 849-857. Available at: [Link]
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Wu, J., et al. (2022). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Chemistry - An Asian Journal. Available at: [Link]
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Cho, C. H., et al. (2009). Rhodium(I)-Catalyzed Cyclization Reaction of o-Alkynyl Phenols and Anilines. Domino Approach to 2,3-Disubstituted Benzofurans and Indoles. Organic Letters, 11(7), 1543-1546. Available at: [Link]
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Baroudi, A., et al. (2016). Dual Photoredox/Gold Catalysis Arylative Cyclization of o-Alkynylphenols with Aryldiazonium Salts: A Flexible Synthesis of Benzofurans. The Journal of Organic Chemistry, 81(15), 6256-6265. Available at: [Link]
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Gámez-Montaño, R., et al. (2018). Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. ResearchGate. Available at: [Link]
-
Flynn, B. L., et al. (2013). Efficient microwave-assisted one-pot three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Kuhn, M., et al. (2017). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. CHIMIA International Journal for Chemistry. Available at: [Link]
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Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Available at: [Link]
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Jaseer, E. A., et al. (2018). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Journal of Applicable Chemistry. Available at: [Link]
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Karmee, S. K., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodine source. RSC Advances, 9(45), 26057-26066. Available at: [Link]
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Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]
- European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.
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Suwito, H., et al. (2017). Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Semantic Scholar. Available at: [Link]
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Kim, J., et al. (2004). A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 14(17), 4383-4387. Available at: [Link]
-
Suwito, H., et al. (2017). Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Available at: [Link]
-
Reddy, G. M., et al. (2025). An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran-6-carboxylic Acid. ResearchGate. Available at: [Link]
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Bare, T. M., & Hofmann, O. W. (1988). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. Available at: [Link]
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MDPI. (n.d.). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. MDPI. Available at: [Link]
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Organic Syntheses Procedure. (n.d.). Ethyl 4-methylbenzoate. Organic Syntheses. Available at: [Link]
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Gella, V. K., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
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Technical Support Center: Troubleshooting Side Reactions in Benzofuran Synthesis
Introduction
Benzofuran and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous natural products, pharmaceuticals, and materials.[1][2] Their synthesis, while extensively studied, is often plagued by competing side reactions that can significantly lower yields, complicate purification, and impede the drug development process. This guide provides an in-depth, experience-driven approach to troubleshooting common side reactions encountered during the synthesis of benzofurans. By understanding the mechanistic underpinnings of these undesired pathways, researchers can make informed decisions to optimize their reaction conditions and achieve their synthetic goals.
Section 1: General Troubleshooting Principles
This section addresses broad issues that can manifest across various benzofuran synthetic routes.
FAQ 1.1: My reaction is not proceeding to completion, and I see a complex mixture of products by TLC/LC-MS. What are the first steps?
Answer: A complex product mixture with significant starting material remaining often points to fundamental issues with reaction setup or reagent quality. Before delving into intricate mechanistic problems, it's crucial to validate the basics:
-
Reagent Purity and Stoichiometry: Verify the purity of all starting materials, reagents, and catalysts. Impurities can poison catalysts or initiate undesired side reactions. Accurately measure all components to ensure correct stoichiometry.
-
Solvent Quality: Use dry, degassed solvents, especially for transition-metal-catalyzed reactions. Water and oxygen can lead to catalyst deactivation and promote side reactions like homocoupling.[3]
-
Inert Atmosphere: For oxygen- and moisture-sensitive reactions, ensure a robustly inert atmosphere (Argon or Nitrogen) is maintained throughout the experiment.
-
Temperature Control: Inconsistent heating can lead to the formation of thermal decomposition products or favor undesired reaction pathways with different activation energies. Ensure uniform and accurate temperature control.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS at regular intervals. Prolonged reaction times can lead to product degradation or the formation of secondary byproducts.
FAQ 1.2: I'm observing significant charring or polymerization. How can I prevent this?
Answer: Charring or polymerization typically indicates that the reaction conditions are too harsh for the substrate or intermediates.
-
Excessive Temperature: This is the most common cause. Reduce the reaction temperature and monitor for a cleaner conversion, even if the reaction rate is slower.
-
Overly Strong Reagents: Highly concentrated acids or bases can promote decomposition. Consider using a milder base/acid or a different solvent system.
-
Substrate Instability: Some benzofuran precursors or the products themselves can be unstable under certain conditions. For instance, cationic polymerization of benzofuran can be initiated by Lewis acids like AlCl3.[4][5] If you suspect product instability, attempt to isolate it at lower temperatures and with minimal exposure to purification media (e.g., silica gel).
-
Catalyst Loading: In some cases, high catalyst loading can lead to uncontrolled reactivity. Try reducing the catalyst concentration.
Section 2: Specific Side Reactions in Common Benzofuran Syntheses
This section provides detailed troubleshooting for side reactions specific to popular benzofuran synthesis methodologies.
Perkin Rearrangement
The Perkin rearrangement is a classic method for converting 3-halocoumarins into benzofuran-2-carboxylic acids using a base.[6][7]
Answer: The Perkin rearrangement is a two-stage process: a rapid base-catalyzed ring opening of the coumarin, followed by a slower intramolecular cyclization.[8] If the intermediate is isolated, the cyclization step is the bottleneck.
-
Causality: The cyclization involves an intramolecular nucleophilic attack of the phenoxide onto the vinyl halide.[9] This step has a higher activation energy than the initial ring opening.
-
Troubleshooting:
-
Increase Temperature: The cyclization step is often the rate-determining step and is more sensitive to temperature. Increasing the reflux temperature (if using a higher boiling point solvent) can promote the final ring closure.
-
Prolonged Reaction Time: Simply extending the reaction time, while monitoring for potential degradation, can allow the slower cyclization to proceed to completion.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes for the Perkin rearrangement, efficiently promoting the cyclization step.[9][10]
-
Answer: This side reaction occurs during the synthesis of the coumarin precursor for the Perkin rearrangement. The base can deprotonate the phenolic hydroxyl group, which can then be acylated by the anhydride, competing with the desired condensation at the aldehyde.[11]
-
Causality: The relative rates of C-acylation (leading to the desired product) and O-acylation are influenced by the base and reaction conditions.
-
Troubleshooting:
-
Choice of Base: A weaker base, such as sodium acetate, is traditionally used to favor the aldol-type condensation over direct O-acylation.[11] Stronger bases can increase the concentration of the phenoxide, leading to more O-acylation.
-
Temperature Control: Running the reaction at the optimal temperature for the condensation can help minimize the competing O-acylation.
-
Transition-Metal-Catalyzed Cyclizations
Palladium- and copper-catalyzed reactions are powerful tools for benzofuran synthesis, but they are susceptible to specific side reactions.[12]
Answer: The formation of palladium black (insoluble Pd(0) aggregates) is a common mode of catalyst deactivation in cross-coupling reactions.[13]
-
Causality: The active catalytic species is typically a soluble Pd(0) complex. If the rate of reductive elimination from the Pd(II) intermediate is slow, or if the Pd(0) species is not effectively stabilized by ligands, it can aggregate and precipitate out of solution, losing its catalytic activity.[14] This can be promoted by impurities, high temperatures, or an inappropriate ligand environment.
-
Troubleshooting:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the monomeric Pd(0) species and accelerate the rate of reductive elimination, keeping the catalyst in the active cycle.
-
Solvent and Temperature: Ensure the use of high-purity, degassed solvents. Lowering the reaction temperature can sometimes prevent aggregation, though it may slow the reaction rate.
-
Additives: In some cases, the addition of a mild oxidant can regenerate the active Pd(II) species from inactive Pd(0).[13][14]
-
Answer: The homocoupling of terminal alkynes to form a diacetylene is a well-known side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[3][15]
-
Causality: The copper acetylide intermediate can undergo oxidative dimerization, especially if the subsequent cross-coupling with the palladium center is slow.
-
Troubleshooting:
-
Rigorous Degassing: The most critical step is to completely remove oxygen from the reaction mixture. Use thoroughly degassed solvents and maintain a strict inert atmosphere.[3]
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. While sometimes slower, these methods eliminate the primary pathway for Glaser coupling.[16]
-
High Dilution: For intramolecular cyclizations, running the reaction at high dilution (low concentration of the starting material) will favor the intramolecular reaction over the intermolecular homocoupling.
-
Slow Addition: Slowly adding the alkyne substrate to the reaction mixture can keep its instantaneous concentration low, further disfavoring the bimolecular homocoupling side reaction.
-
Answer: The regioselectivity of intramolecular cyclizations onto an alkyne is a common challenge, governed by a combination of Baldwin's rules, substrate electronics, and the catalytic system.
-
Causality: While 5-exo cyclizations are generally kinetically favored, the specific ligand on the metal, the nature of the tether, and substituents on the alkyne can influence the transition state energies for the 5-exo versus 6-endo pathways.
-
Troubleshooting:
-
Ligand Screening: The steric and electronic properties of the ligand on the palladium catalyst can have a profound impact on regioselectivity. Bulky ligands may favor one pathway over the other. A systematic screening of different phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to find the optimal conditions for the desired isomer.[17]
-
Substrate Modification: Altering the electronic properties of the starting material can sometimes steer the cyclization. For example, placing an electron-withdrawing group on the alkyne can influence the electron density and favor a specific mode of attack.
-
Choice of Catalyst: Different transition metals or even different oxidation states of the same metal can exhibit different regioselectivities. Exploring alternative catalysts (e.g., gold, silver, or iridium) may provide access to the desired regioisomer.
-
Section 3: Experimental Protocols and Mitigation Strategies
Protocol 3.1: General Procedure for Minimizing Catalyst Deactivation in Palladium-Catalyzed Benzofuran Synthesis
-
Glassware Preparation: Oven-dry all glassware overnight and cool under a stream of dry argon or nitrogen.
-
Solvent Preparation: Use anhydrous, degassed solvents. Solvents should be purged with argon for at least 30 minutes prior to use.
-
Reagent Handling: Add the aryl halide, palladium precatalyst (e.g., Pd(OAc)₂), and ligand (e.g., a bulky phosphine) to the reaction flask under a positive pressure of inert gas.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with argon.
-
Reaction Initiation: Add the degassed solvent, followed by the base and any other reagents via syringe.
-
Temperature Control: Heat the reaction in a pre-heated oil bath with vigorous stirring to ensure even temperature distribution.
-
Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction stalls and palladium black is observed, further optimization of ligands or temperature may be required.
Protocol 3.2: Optimizing Reaction Conditions to Favor Intramolecular Cyclization over Intermolecular Side Reactions
-
Setup: In a three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add the catalyst, ligand, base, and half of the total volume of degassed solvent.
-
Substrate Preparation: Dissolve the starting material (e.g., the o-alkynylphenol) in the remaining half of the degassed solvent in the dropping funnel.
-
Slow Addition: Heat the reaction flask to the desired temperature. Add the substrate solution from the dropping funnel to the reaction mixture dropwise over a period of several hours.
-
Monitoring and Completion: After the addition is complete, continue to heat the reaction and monitor its progress by TLC or LC-MS until the starting material is consumed. This high-dilution technique maintains a low concentration of the substrate, kinetically favoring the first-order intramolecular cyclization over the second-order intermolecular side reactions.
Section 4: Visualization of Reaction Pathways
Diagram 4.1: Competing Pathways in Perkin Rearrangement
Caption: Desired vs. stalled pathways in the Perkin rearrangement.
Diagram 4.2: Desired vs. Side Reactions in Pd-Catalyzed Alkyne Cyclization
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. Transition Metal-Catalyzed Benzofuran Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 13. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Benzofuran Synthesis
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the benzofuran scaffold. As a privileged heterocyclic motif in numerous pharmaceuticals and natural products, its efficient synthesis is paramount.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions and optimize your reaction conditions effectively.
Section 1: Troubleshooting Common Issues in Palladium-Catalyzed Benzofuran Synthesis
Palladium-catalyzed reactions are a cornerstone of modern benzofuran synthesis, offering a versatile route to a wide array of derivatives.[1][4][5] However, these reactions can be sensitive to various parameters. This section addresses common problems encountered during these syntheses.
FAQ 1: My palladium-catalyzed cyclization of an o-alkynylphenol is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in palladium-catalyzed intramolecular hydroalkoxylation of o-alkynylphenols is a frequent issue. The catalytic cycle's efficiency can be hampered by several factors. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Choice:
-
Expertise & Experience: The choice of palladium source and ligand is critical. While Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common starting points, their performance can be substrate-dependent.[1] For electron-deficient substrates, a more electron-rich phosphine ligand can enhance the oxidative addition step. Conversely, bulky ligands can promote reductive elimination.
-
Troubleshooting Protocol:
-
Screen Palladium Pre-catalysts: If using Pd(OAc)₂, consider switching to Pd₂(dba)₃ or a pre-formed Pd(0) source.
-
Vary the Ligand: If using a standard ligand like PPh₃, try more electron-rich (e.g., P(t-Bu)₃) or bulkier ligands (e.g., XPhos, SPhos).
-
Consider Ligandless Conditions: In some cases, particularly with highly reactive substrates, the reaction may proceed without an added ligand, although this can sometimes lead to palladium black formation.
-
2. Base and Solvent Effects:
-
Expertise & Experience: The base plays a crucial role in deprotonating the phenol and regenerating the active catalyst. An inappropriate base can lead to side reactions or poor solubility. The solvent's polarity and coordinating ability can significantly influence the reaction rate and outcome.
-
Troubleshooting Protocol:
-
Base Screening: If using an inorganic base like K₂CO₃ or Cs₂CO₃, consider an organic base such as DBU or an amine base like Et₃N. The pKa and solubility of the base are key considerations.
-
Solvent Screening: Aprotic polar solvents like DMF or DMSO are often effective. However, non-polar solvents like toluene or xylene can also be successful, particularly at higher temperatures.
-
3. Reaction Temperature and Concentration:
-
Expertise & Experience: Insufficient thermal energy can lead to slow reaction rates. Conversely, excessively high temperatures can cause catalyst decomposition or promote side reactions. The reaction concentration can also impact bimolecular vs. unimolecular pathways.
-
Troubleshooting Protocol:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and by-product generation by TLC or LC-MS.
-
Concentration Adjustment: If you suspect bimolecular side reactions, try running the reaction at a higher dilution.
-
Experimental Workflow for Optimizing a Sluggish Pd-Catalyzed Cyclization
Caption: Troubleshooting workflow for a sluggish Pd-catalyzed benzofuran synthesis.
FAQ 2: I am observing poor regioselectivity in my benzofuran synthesis. How can I control the formation of the desired regioisomer?
Answer:
Regioselectivity is a common challenge, especially with substrates that have multiple potential cyclization sites.[6][7][8] Controlling regioselectivity often comes down to understanding the electronic and steric influences on the reaction mechanism.
1. Steric Hindrance:
-
Expertise & Experience: In many cases, cyclization will preferentially occur at the less sterically hindered position.[6] This can be exploited by designing substrates with bulky groups that direct the cyclization.
-
Troubleshooting Protocol:
-
Introduce a Bulky Protecting Group: If you have multiple hydroxyl groups, consider protecting one with a bulky group (e.g., TBDPS) to sterically disfavor cyclization at that site.
-
Utilize Bulky Reactants: In intermolecular reactions, using a bulkier coupling partner can influence the regiochemical outcome.
-
2. Electronic Effects:
-
Expertise & Experience: The electronic nature of the substituents on the aromatic ring can strongly influence the regioselectivity of cyclization. Electron-donating groups can activate the ortho position, while electron-withdrawing groups can deactivate it.[9]
-
Troubleshooting Protocol:
-
Substrate Modification: If possible, modify the substrate to include strongly activating or deactivating groups to favor one cyclization pathway.
-
Lewis Acid Additives: In some palladium-catalyzed reactions, the addition of a Lewis acid can alter the electronic properties of the substrate and influence regioselectivity.
-
3. Choice of Catalyst and Reaction Conditions:
-
Expertise & Experience: The choice of catalyst and ligands can sometimes influence regioselectivity. Some catalytic systems may have a higher preference for a particular regioisomeric transition state.
-
Troubleshooting Protocol:
-
Ligand Screening: Screen a variety of ligands with different steric and electronic properties.
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates, which may play a role in determining the regiochemical outcome. Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF).
-
| Parameter | Effect on Regioselectivity | Example |
| Steric Hindrance | Directs cyclization to the less hindered site. | A bulky substituent on the phenol ring can block one ortho position. |
| Electronic Effects | Electron-donating groups activate the ortho position for cyclization. | A methoxy group will favor cyclization at the adjacent ortho position. |
| Catalyst/Ligand | Bulky ligands can favor the less sterically crowded transition state. | Using a bulky phosphine ligand can improve selectivity. |
| Solvent | Can stabilize intermediates that lead to a specific regioisomer. | A polar solvent might favor a more polar transition state. |
Section 2: Troubleshooting Acid and Base-Catalyzed Benzofuran Synthesis
Classical methods for benzofuran synthesis often employ acid or base catalysis. While powerful, these methods can be prone to side reactions and require careful optimization.
FAQ 3: My acid-catalyzed cyclization of a phenoxy ketone is giving me a low yield and multiple by-products. What should I investigate?
Answer:
Acid-catalyzed cyclizations, such as the intramolecular Friedel-Crafts acylation, can be complicated by side reactions like polymerization, rearrangement, or dehydration.[10][11] Optimizing these reactions requires a careful balance of acid strength, temperature, and reaction time.
1. Choice of Acid Catalyst:
-
Expertise & Experience: The strength of the acid is a critical parameter. Strong Brønsted acids like H₂SO₄ or Lewis acids like AlCl₃ can be effective but may also promote side reactions. Milder acids often provide better results.[10]
-
Troubleshooting Protocol:
-
Screen Lewis Acids: If using a strong Brønsted acid, consider switching to a milder Lewis acid such as FeCl₃, ZnCl₂, or BF₃·OEt₂.[12]
-
Use a Solid Acid Catalyst: Solid acid catalysts like Amberlyst-15 or montmorillonite clay can simplify workup and sometimes improve selectivity.
-
Polyphosphoric Acid (PPA): PPA is often a good choice as it acts as both a catalyst and a dehydrating agent. However, the temperature needs to be carefully controlled.
-
2. Reaction Temperature and Time:
-
Expertise & Experience: These reactions are often highly temperature-sensitive. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to charring and by-product formation.
-
Troubleshooting Protocol:
-
Start at Low Temperature: Begin the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above.
-
Monitor by TLC/LC-MS: Closely monitor the reaction progress to determine the optimal reaction time and quench the reaction before significant by-product formation occurs.
-
3. Substrate Considerations:
-
Expertise & Experience: The electronic nature of the aromatic ring will influence its susceptibility to electrophilic attack. Electron-rich phenols will cyclize more readily than electron-poor ones.
-
Troubleshooting Protocol:
-
Protecting Groups: If your substrate has sensitive functional groups, consider using protecting groups that are stable to the acidic conditions.
-
Decision Tree for Troubleshooting Acid-Catalyzed Cyclization
Caption: Decision-making process for optimizing acid-catalyzed benzofuran synthesis.
FAQ 4: My base-catalyzed reaction of a salicylaldehyde with an α-haloketone (Rap-Stoermer reaction) is not working well. What are the key parameters to optimize?
Answer:
The Rap-Stoermer reaction is a classic method for synthesizing 2-acylbenzofurans.[13] Its success often hinges on the choice of base and the reaction conditions.
1. Choice of Base:
-
Expertise & Experience: A moderately strong base is typically required to deprotonate the salicylaldehyde and facilitate the initial aldol-type condensation. Common bases include K₂CO₃, NaOH, and organic bases like triethylamine (TEA).[1][13] The choice of base can influence the rate of both the desired reaction and potential side reactions.
-
Troubleshooting Protocol:
-
Screen Bases: If a weak base like K₂CO₃ is ineffective, try a stronger base like NaOH or KOH. If inorganic bases are problematic, consider an organic base like TEA or DBU.[13]
-
Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., TBAB) can be beneficial.
-
2. Solvent and Temperature:
-
Expertise & Experience: Protic solvents like ethanol are commonly used, but aprotic polar solvents like DMF can also be effective. The temperature should be sufficient to drive the reaction but not so high as to cause decomposition.
-
Troubleshooting Protocol:
-
Solvent Screening: Compare the reaction in a protic solvent (e.g., ethanol) versus an aprotic polar solvent (e.g., DMF).
-
Temperature Optimization: Run the reaction at room temperature first, then gradually increase the temperature if the reaction is slow. Refluxing is often necessary.
-
3. Purity of Starting Materials:
-
Expertise & Experience: The α-haloketones can be unstable and may degrade upon storage. Salicylaldehydes can be prone to oxidation. Using fresh, pure starting materials is crucial.
-
Troubleshooting Protocol:
-
Check Purity: Verify the purity of your starting materials by NMR or other analytical techniques.
-
Freshly Prepare or Purify: If necessary, freshly prepare the α-haloketone or purify the salicylaldehyde before use.
-
Section 3: Purification and Characterization
FAQ 5: I am having difficulty purifying my benzofuran product. What are some common strategies?
Answer:
Purification of benzofuran derivatives can sometimes be challenging due to their similar polarity to starting materials or by-products.
1. Column Chromatography:
-
Expertise & Experience: This is the most common purification method. The choice of solvent system is key. A gradient elution is often necessary.
-
Troubleshooting Protocol:
-
TLC Optimization: First, find a solvent system on TLC that gives good separation (Rf of the product around 0.2-0.3). Common solvent systems include hexanes/ethyl acetate and dichloromethane/hexanes.
-
Silica Gel vs. Alumina: If your compound is sensitive to acidic silica gel, consider using neutral or basic alumina.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase may be more effective.
-
2. Recrystallization:
-
Expertise & Experience: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material.
-
Troubleshooting Protocol:
-
Solvent Screening: Test a variety of solvents to find one in which your product is soluble when hot but sparingly soluble when cold. Common solvents include ethanol, methanol, isopropanol, and ethyl acetate/hexanes mixtures.
-
3. Distillation:
-
Expertise & Experience: For liquid products with a sufficiently low boiling point and good thermal stability, distillation (including vacuum distillation for high-boiling compounds) can be an excellent purification method.
References
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. Available at: [Link].
-
Mushtaq, A. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 20728-20752. Available at: [Link].
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link].
-
Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link].
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link].
-
Regioselective Synthesis of Benzofuranones and Benzofurans. PubMed. Available at: [Link].
-
Ashraf, R. et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. Available at: [Link].
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link].
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. Available at: [Link].
-
Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications. Available at: [Link].
-
Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. Available at: [Link].
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications. Available at: [Link].
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Available at: [Link].
-
Breakthrough in Benzofuran Synthesis: New Method Enables Complex Molecule Creation. Tokyo University of Science. Available at: [Link].
-
Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. ACS Publications. Available at: [Link].
-
Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science Publishers. Available at: [Link].
-
Some recent approaches to the synthesis of 2-substituted benzofurans. PubMed. Available at: [Link].
-
Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. RSC Publishing. Available at: [Link].
-
Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. ResearchGate. Available at: [Link].
-
6 questions with answers in BENZOFURANS. ResearchGate. Available at: [Link].
-
Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. RSC Publishing. Available at: [Link].
-
(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link].
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link].
-
Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. ACS Publications. Available at: [Link].
-
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. ACS Publications. Available at: [Link].
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. Regioselective Synthesis of Benzofuranones and Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade o ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01016D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Ethyl 4-methoxybenzofuran-6-carboxylate
Welcome to the technical support guide for the crystallization of Ethyl 4-methoxybenzofuran-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Compound Profile: Ethyl 4-methoxybenzofuran-6-carboxylate
A thorough understanding of the physical properties of your compound is the first step in successful crystallization. While specific experimental data for this exact molecule may vary, the following table summarizes key properties based on its chemical structure and data from analogous compounds.
| Property | Value / Expected Characteristics | Significance for Crystallization |
| Molecular Formula | C₁₂H₁₂O₄ | - |
| Molecular Weight | 220.22 g/mol | Influences dissolution and diffusion rates. |
| Physical State | Expected to be a crystalline solid at room temperature. | If the crude product is an oil, it indicates significant impurities or unsuitable ambient conditions. |
| Melting Point (M.P.) | Not widely reported. Similar benzofuran esters can have melting points ranging from ambient to >150°C.[1][2] | Critical for diagnosing "oiling out". The crystallization temperature must be below the compound's melting point.[3][4] |
| Polarity | Moderately polar aromatic ester. | Dictates solvent selection. "Like dissolves like" is a guiding principle.[5] |
| Solubility Profile | Generally soluble in moderately polar to nonpolar organic solvents (e.g., ethyl acetate, acetone, dichloromethane, toluene) and less soluble in nonpolar alkanes (e.g., hexane) and highly polar solvents (e.g., water).[5][6][7] | The ideal solvent will dissolve the compound when hot but have low solubility when cold.[8] |
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the crystallization of Ethyl 4-methoxybenzofuran-6-carboxylate in a question-and-answer format.
Q1: I've followed the procedure, but my compound refuses to crystallize. What should I do?
A1: Failure to crystallize from a clear solution indicates that the solution is not supersaturated. Several factors could be at play.
This is a common issue that can often be resolved by systematically addressing potential causes. The primary goal is to induce nucleation, the first step in crystal formation.[9][10]
Underlying Causes & Solutions:
-
Excess Solvent: The most frequent cause is using too much solvent, preventing the solution from reaching supersaturation upon cooling.[3][11]
-
Solution: Gently heat the solution to evaporate a portion of the solvent. For a small batch, you can use a gentle stream of nitrogen or air. After reducing the volume, allow the solution to cool again.[10]
-
-
High Purity & Lack of Nucleation Sites: Sometimes, a very pure compound in a clean vessel lacks the necessary nucleation sites for crystals to begin forming.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide the energy and surfaces needed for nucleation.[9][10]
-
Solution 2: Seeding: Introduce a "seed crystal"—a tiny speck of the pure solid compound from a previous successful batch. This provides a perfect template for further crystal growth.[9][10] If no seed crystal is available, dip a glass rod into the solution, remove it, let the solvent evaporate to form a solid residue on the rod, and then re-introduce the rod into the solution.[9]
-
-
Insufficient Cooling: The temperature may not be low enough to sufficiently decrease the compound's solubility.
-
Solution: If cooling to room temperature is unsuccessful, try using an ice-water bath. For even lower temperatures, a salt-ice bath can be effective.[9]
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: Consider adding an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to the clear solution until slight turbidity (cloudiness) appears, then warm slightly to redissolve and cool slowly. This technique is known as anti-solvent crystallization.[11]
-
Troubleshooting Workflow: No Crystallization
Below is a logical decision tree to guide your troubleshooting process.
Caption: Troubleshooting flowchart for inducing crystallization.
Q2: My compound is separating as a liquid or "oiling out." How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This typically happens when a saturated solution is achieved at a temperature above the melting point of your compound (or its melting point as depressed by impurities). [3][12] Oiled-out products are often impure because the oil can act as a better solvent for impurities than the crystallization solvent itself.[4][12]
Underlying Causes & Solutions:
-
Solution Cooled Too Quickly: Rapid cooling can cause the solution to become supersaturated at a temperature that is still higher than the compound's melting point.
-
Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution.[3] Then, allow the flask to cool much more slowly. Insulating the flask (e.g., with paper towels) can help slow the cooling rate.[3] A slower cooling rate allows the solution to reach the saturation point at a lower temperature.
-
-
High Concentration of Impurities: Impurities can significantly lower the melting point of a compound (freezing-point depression), making it more prone to oiling out.[4][13]
-
Solution: If the solution is colored or known to be impure, consider a pre-purification step. Adding activated charcoal to the hot solution can adsorb colored and polar impurities.[3][13] After a brief heating period with charcoal, perform a hot filtration to remove the charcoal before allowing the purified solution to cool.[8]
-
-
Inappropriate Solvent Choice: Using a solvent with a very high boiling point can lead to the solution being too hot when saturation is reached.
-
Solution: Choose a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a minimum of a "good" solvent and add a "poor" (or anti-solvent) at a lower temperature. This can help induce crystallization at a temperature below the compound's melting point.
-
Visualization: The "Oiling Out" Phenomenon
Caption: Comparison of ideal crystallization vs. oiling out.
Q3: My crystallization yield is very low. How can I improve it?
A3: A low recovery rate suggests that a significant amount of your compound remains dissolved in the mother liquor after cooling.
Underlying Causes & Solutions:
-
Excess Solvent: As with failure to crystallize, using more solvent than the minimum required to dissolve the compound when hot will result in more material staying in solution when cold.[3]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. It is better to add solvent in small portions to the heated mixture until everything just dissolves.[13]
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration step (e.g., to remove charcoal or insoluble impurities), the compound may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. You can do this by placing it in an oven or by passing hot solvent through it immediately before filtering your solution. This keeps the compound from crashing out prematurely.
-
-
Incomplete Cooling: If the solution is not cooled sufficiently, more product will remain dissolved.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize the precipitation of the solid.
-
-
Inappropriate Solvent Choice: The solubility curve of your compound in the chosen solvent may not be steep enough. An ideal solvent shows a large difference in solubility between hot and cold temperatures.
-
Solution: Test alternative solvents or mixed-solvent systems. A good technique is to find a solvent in which the compound is highly soluble (Solvent A) and one in which it is poorly soluble (Solvent B), where A and B are miscible. Dissolve the compound in a minimum of hot Solvent A, then add Solvent B dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
-
Experimental Protocols
Protocol 1: Standard Recrystallization by Slow Cooling
-
Solvent Selection: On a small scale, test the solubility of your crude product in various solvents to find one that dissolves the compound when hot but not when cold. Common choices for benzofuran derivatives include methanol/water, acetone/methanol, or ethyl acetate/hexane mixtures.[1][14]
-
Dissolution: Place the crude Ethyl 4-methoxybenzofuran-6-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling.
-
Achieve Saturation: Continue adding small portions of hot solvent until the compound just dissolves completely. Avoid adding a large excess.[8]
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[15] Slow cooling is crucial for forming larger, purer crystals.[3]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely. Never dry crystals by removing all the mother liquor if they are intended for single-crystal X-ray diffraction, as this can cause the crystal lattice to degrade.[16]
Protocol 2: Vapor Diffusion for High-Quality Crystals (Small Scale)
Vapor diffusion is an excellent method for growing high-quality single crystals when you only have a small amount of material.[16][17]
-
Preparation: Dissolve your compound (a few milligrams) in a small volume (0.5-1 mL) of a relatively volatile "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.
-
Setup: Place this small vial inside a larger jar or beaker that contains a few milliliters of a "poor" or "anti-solvent" (e.g., hexane or pentane). The anti-solvent must be miscible with the good solvent.[16]
-
Diffusion: Seal the larger container. Over time, the volatile good solvent will slowly evaporate from the inner vial while the vapor of the anti-solvent diffuses into it.
-
Crystallization: This slow change in solvent composition gradually reduces the solubility of your compound, promoting the slow growth of high-quality crystals over hours or days.
References
- Guide for crystallization. (n.d.).
-
Initiating Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly. Retrieved from [Link]
-
Impurities and Their Effects on Crystallization. (n.d.). Chemist Ai. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]
-
Crystallisation Techniques. (2006, January 8). University of York. Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2012). Acta Crystallographica Section A. Retrieved from [Link]
-
What is Crystallization? | Factors affecting Crystallization | Importance of Crystallization. (2023, August 21). YouTube. Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Retrieved from [Link]
-
Conformational Polymorphism in Organic Crystals. (2006, October 26). Accounts of Chemical Research. Retrieved from [Link]
-
Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. (2019, November 22). Gexin Publications. Retrieved from [Link]
-
Conformational polymorphism in organic crystals. (2007). Accounts of Chemical Research. Retrieved from [Link]
-
Crystal polymorphism. (n.d.). Wikipedia. Retrieved from [Link]
-
What should I do if crystallisation does not occur? (2017, April 5). Quora. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Understanding the synthesis of crystalline materials: from molecules to industrial crystallisers. (2020, June 17). YouTube. Retrieved from [Link]
- Preparation of benzofuran derivatives. (1964, September 1). Google Patents.
-
Improving Crystallization and Precipitation: A Review of 20 Years - Part I. (2015, September 30). YouTube. Retrieved from [Link]
-
Impurities in a Crystal and its types (Interstitial and Substitutional Impurity). (2024, November 30). YouTube. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Crystal Growing Tips. (2015, April 28). University of Florida, Center for Xray Crystallography. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). Molecules. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and Crystal Structure of Benzofuran Derivative. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
- Crystal of benzofuran derivative free base and preparation method. (n.d.). Google Patents.
-
Ethyl 1
4-methoxy-25-oxo-22,23,24,25-tetrahydro(11,21:23,31-terphenyl)-24-carboxylate. (n.d.). PubChem. Retrieved from [Link] -
Crystal structure analysis of ethyl 6-(4-methoxy- phenyl). (n.d.). ResearchGate. Retrieved from [Link]
-
ethyl 4-methoxycinnamate. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. (2025, October 27). TDC. Retrieved from [Link]
-
Ethyl 4-methyl-2-oxo-6-phenylhexahydropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
ethyl 4-methoxybenzoate. (2025, May 20). LookChem. Retrieved from [Link]
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- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of starting materials for benzofuran synthesis
A Guide to Overcoming the Low Reactivity of Starting Materials
Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low-reactivity starting materials in their synthetic routes. As Senior Application Scientists, we have compiled this guide based on a synthesis of peer-reviewed literature and extensive field experience to provide you with robust troubleshooting strategies and detailed protocols.
Introduction
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2][3] While numerous synthetic methods exist, a common and significant hurdle is the low reactivity of certain starting materials, particularly substituted phenols and alkynes. This guide provides a structured approach to diagnosing and solving these reactivity issues, ensuring successful and efficient benzofuran synthesis.
Troubleshooting & FAQs
This section addresses common problems encountered during benzofuran synthesis in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: My phenol substrate is electron-deficient and shows poor reactivity in coupling reactions.
Question: I am attempting a Sonogashira coupling followed by cyclization with an electron-deficient phenol (e.g., containing nitro or cyano groups), and the reaction is either sluggish or fails completely. What can I do?
Answer: Electron-withdrawing groups on the phenol ring decrease its nucleophilicity, hindering the initial coupling step. To overcome this, several strategies can be employed:
-
Enhanced Catalytic Systems: Standard palladium catalysts may not be sufficient. Consider using more active catalyst systems. Palladium complexes with bulky, electron-rich phosphine ligands can enhance catalytic activity.[4] Additionally, the use of a copper(I) co-catalyst is crucial for the Sonogashira coupling.[4][5] In some cases, a copper-only catalyzed system can be effective for the oxidative annulation of phenols and unactivated alkynes.[6]
-
One-Pot Procedures: A one-pot synthesis combining Sonogashira coupling and cyclization can be highly effective.[7][8] This approach, often catalyzed by palladium complexes, avoids the isolation of potentially unstable intermediates.[8]
-
Alternative Synthetic Routes: If coupling reactions consistently fail, consider alternative pathways that do not rely on the nucleophilicity of the phenol. For instance, an intramolecular cyclization of an appropriately substituted precursor can be effective. A one-pot approach involving the reaction of acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst can rapidly generate functionalized benzofurans.[9]
Issue 2: The alkyne component in my reaction is unactivated and fails to react.
Question: I am trying to synthesize a benzofuran using an unactivated internal alkyne, but the desired cyclization does not occur. How can I activate the alkyne?
Answer: Unactivated internal alkynes often exhibit low reactivity towards nucleophilic attack by phenols. The key is to increase the electrophilicity of the alkyne.
-
Lewis Acid Catalysis: Indium(III) halides are effective Lewis acids that can activate the alkyne through π-coordination, making it more susceptible to nucleophilic attack by the phenol.[7][10] This method promotes a 5-endo-dig cyclization to yield the benzofuran.[7][10]
-
Copper-Mediated Oxidative Annulation: A copper-mediated process can facilitate the reaction between phenols and unactivated internal alkynes.[6] Mechanistic studies suggest a pathway involving reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization.[6]
-
Gold and Rhodium Catalysis: Transition metals like gold and rhodium have also been shown to catalyze the cyclization of o-alkynylphenols efficiently.[10]
Issue 3: I am observing significant side product formation and low yields with my electron-rich phenol.
Question: My phenol substrate is highly electron-rich (e.g., with multiple methoxy groups), leading to a complex mixture of products and a low yield of the desired benzofuran. How can I improve the selectivity?
Answer: While electron-rich phenols are generally more reactive, their high nucleophilicity can lead to undesired side reactions.
-
FeCl3-Mediated Intramolecular Cyclization: For electron-rich aryl ketones, an FeCl3-mediated intramolecular cyclization can be a highly selective method.[7][10] This approach relies on the direct oxidative aromatic C–O bond formation, and the presence of alkoxy substituents on the benzene ring is often essential for efficient cyclization.[10]
-
Control of Reaction Conditions: Carefully controlling reaction parameters such as temperature, solvent, and catalyst loading is crucial. Lowering the reaction temperature can sometimes improve selectivity by favoring the desired kinetic product.
-
C-H Activation Strategies: Palladium-catalyzed C-H activation/oxidation tandem reactions offer an alternative approach for synthesizing benzofurans from ortho-alkenylphenols.[10]
Issue 4: My starting materials are sterically hindered, preventing the reaction from proceeding.
Question: I am working with sterically demanding substrates, and the reaction to form the benzofuran ring is not proceeding. What strategies can I use to overcome steric hindrance?
Answer: Steric hindrance can significantly impede the approach of reactants to the catalytic center or to each other.
-
Bulky Ligands: Employing catalysts with bulky ligands can sometimes create a more open coordination sphere around the metal center, facilitating the reaction of sterically hindered substrates.
-
Intramolecular vs. Intermolecular Reactions: If an intermolecular reaction is failing due to steric clash, consider designing a synthetic route that relies on an intramolecular cyclization. Tying the reactive partners together can overcome unfavorable intermolecular interactions.
-
High-Temperature or Microwave Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Microwave-assisted synthesis can also be effective in accelerating reactions with sterically demanding substrates.[11]
Decision-Making Workflow for Benzofuran Synthesis
The following diagram provides a simplified workflow to guide your selection of a synthetic strategy based on the reactivity of your starting materials.
Caption: Decision workflow for selecting a benzofuran synthesis strategy.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments designed to overcome low reactivity.
Protocol 1: Copper-Catalyzed Oxidative Annulation of Phenols and Unactivated Internal Alkynes[6]
This protocol is particularly useful for reactions involving unactivated internal alkynes.
Materials:
-
Substituted Phenol (1.0 mmol)
-
Unactivated Internal Alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs2CO3) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol, CuI, 1,10-phenanthroline, and Cs2CO3.
-
Add toluene, followed by the unactivated internal alkyne.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzofuran.
Data Summary Table:
| Phenol Substituent | Alkyne Substituents | Yield (%) |
| 4-Methyl | Diphenyl | 85 |
| 4-Methoxy | Di-p-tolyl | 82 |
| 4-Chloro | 1-Phenyl-1-propyne | 75 |
| Unsubstituted | Diphenyl | 90 |
Protocol 2: Palladium-Catalyzed One-Pot Sonogashira Coupling and Cyclization[8]
This protocol is effective for a range of substituted phenols and terminal alkynes, including those with moderate electron-withdrawing groups.
Materials:
-
2-Iodophenol (1.0 mmol)
-
Terminal Alkyne (1.1 mmol)
-
Pd(PPh3)2Cl2 (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et3N) (3.0 mmol)
-
DMF (5 mL)
Procedure:
-
In a sealed tube, dissolve the 2-iodophenol, terminal alkyne, Pd(PPh3)2Cl2, and CuI in DMF.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the benzofuran product.
Catalytic Cycle for Sonogashira Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling, a key step in many benzofuran syntheses.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
-
MDPI. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
-
Royal Society of Chemistry. (n.d.). Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science. [Link]
-
Tokyo University of Science. (2024, April 17). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. [Link]
-
PMC. (n.d.). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. [Link]
-
Organic Chemistry Portal. (n.d.). Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones. [Link]
-
MDPI. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
-
PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications. [Link]
-
American Chemical Society Publications. (2016, December 13). Palladium-Catalyzed Tandem C–H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Organic Letters. [Link]
-
ACS Publications. (2023, February 2). Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives. [Link]
-
JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
-
RSC Publishing. (2023, January 3). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. [Link]
-
PubMed. (2018, November 12). Copper-Catalyzed Ring Opening of Benzofurans and an Enantioselective Hydroamination Cascade. [Link]
-
Semantic Scholar. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. [Link]
-
ResearchGate. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions. [Link]
-
MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
Semantic Scholar. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans via cyclization of o-alkynylphenols. [Link]
-
ResearchGate. (n.d.). Mechanism of formation of 2-substituted benzofuran derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
-
RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings. [Link]
-
ACS Publications. (2020, March 18). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters. [Link]
-
EurekAlert!. (2024, April 16). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Thieme Chemistry. (n.d.). Nickel-Catalyzed Synthesis of Benzofuran Derivatives. [Link]
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- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 6. Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 8. Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
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- 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones [mdpi.com]
Technical Support Center: Enhancing the Purity of Synthesized Ethyl 4-methoxybenzofuran-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-methoxybenzofuran-6-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity of this benzofuran derivative is critical for ensuring the safety, efficacy, and reproducibility of subsequent downstream applications in drug discovery and development. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you enhance the purity of your synthesized product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Ethyl 4-methoxybenzofuran-6-carboxylate and their potential impact on purity?
There are several established methods for synthesizing benzofuran derivatives.[1][2][3][4][5] A prevalent route involves the reaction of a substituted salicylaldehyde with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base like potassium carbonate.[3][6] Another common approach is the palladium-catalyzed coupling of o-alkynylphenols.[6]
The choice of synthetic route directly influences the impurity profile. For instance, the reaction involving salicylaldehydes may lead to unreacted starting materials or byproducts from side reactions. Palladium-catalyzed syntheses might introduce trace metal impurities that require specific purification techniques for removal.[1]
Q2: What are the most likely impurities to be encountered during the synthesis of Ethyl 4-methoxybenzofuran-6-carboxylate?
The most common impurities include:
-
Unreacted Starting Materials: Such as the substituted salicylaldehyde and ethyl haloacetate.
-
Partially Reacted Intermediates: Depending on the reaction mechanism, intermediates may persist in the final product.
-
Byproducts of Side Reactions: Undesired reactions can lead to the formation of related benzofuran isomers or other complex molecules.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., acetone, DMF, ethanol) can be retained in the final product.[6][7]
-
Catalyst Residues: If a metal catalyst such as palladium is used, trace amounts may remain in the product.[1]
Q3: Which analytical techniques are recommended for assessing the purity of Ethyl 4-methoxybenzofuran-6-carboxylate?
A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for determining the purity of benzofuran compounds.[8][9] It can effectively separate the main compound from non-volatile or thermally labile impurities.[9] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile and semi-volatile impurities.[8][9] It provides both separation and structural information, which is invaluable for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[8]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[10]
Troubleshooting Guide: Common Issues and Solutions
Problem: My final product is an oil or a discolored solid with a low melting point.
-
Likely Cause: This often indicates the presence of significant amounts of residual solvents, unreacted starting materials, or oily byproducts.
-
Solution:
-
Initial Purification: Begin by washing the crude product with a non-polar solvent like hexane to remove highly non-polar impurities. If the product is soluble in a non-polar solvent, an aqueous wash with a dilute base (like sodium bicarbonate) can help remove acidic starting materials.
-
Recrystallization: This is often the most effective method for removing a wide range of impurities. Experiment with different solvent systems to find one where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust separation based on polarity.[11][12][13]
-
Problem: My ¹H NMR spectrum shows several unexpected peaks.
-
Likely Cause: The presence of unreacted starting materials, isomers, or byproducts.
-
Solution:
-
Spectrum Analysis: Compare the spectrum of your product with the known spectra of your starting materials to identify any overlapping peaks.
-
Impurity Identification: Use techniques like GC-MS or LC-MS to get the mass of the impurities, which can help in their identification.
-
Targeted Purification: Once the nature of the impurity is known, you can select a more appropriate purification strategy. For example, if the impurity is significantly more polar than your product, column chromatography will be very effective.
-
Problem: Recrystallization is not significantly improving the purity of my product.
-
Likely Cause: The chosen solvent system may not be optimal, or the impurities may have similar solubility properties to the desired compound.
-
Solution:
-
Solvent Screening: Test a variety of solvents with different polarities. Common choices for benzofuran derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures of these.[7]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: If crystals are slow to form, add a small, pure crystal of the desired compound (a seed crystal) to initiate crystallization.
-
Consider an Alternative Method: If multiple recrystallization attempts fail, the impurities are likely too similar in structure and polarity to be removed by this method. In this case, column chromatography is the recommended next step.
-
Problem: I'm getting poor separation with column chromatography.
-
Likely Cause: The chosen mobile phase (eluent) may not have the correct polarity, or the column may be overloaded.
-
Solution:
-
TLC Analysis: Before running a column, optimize the eluent system using Thin Layer Chromatography (TLC). The ideal eluent system should give your desired compound an Rf value of approximately 0.3-0.4. A common eluent system for benzofuran derivatives is a mixture of petroleum ether and ethyl acetate.[11][12]
-
Gradient Elution: If there is a large polarity difference between your compound and the impurities, a gradient elution (gradually increasing the polarity of the eluent during the separation) can improve resolution.
-
Proper Loading: Do not overload the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel. Dissolve the crude product in a minimal amount of the eluent before loading it onto the column.
-
Data Presentation: Purification Parameters
| Purification Method | Recommended Solvents/Eluents | Key Considerations |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate/Hexane | The compound should be sparingly soluble at room temperature and highly soluble when heated. |
| Column Chromatography | Petroleum Ether/Ethyl Acetate mixtures (e.g., 5:1, 10:1)[11][12] | Optimize the ratio using TLC to achieve good separation between the product and impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolve the crude Ethyl 4-methoxybenzofuran-6-carboxylate in a minimal amount of hot ethanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystallization begins, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 petroleum ether:ethyl acetate).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the dissolved product onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 4-methoxybenzofuran-6-carboxylate.
Visualization of the Purification Workflow
Caption: Decision workflow for purifying Ethyl 4-methoxybenzofuran-6-carboxylate.
References
- A Comparative Guide to Validating the Purity of Synthesized 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran - Benchchem.
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- Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC - NIH.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI.
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Validation & Comparative
A Comparative Guide to Benzofuran-Based Anti-Tumor Agents: Profiling Ethyl 4-methoxybenzofuran-6-carboxylate and its Analogs
Introduction: The Benzofuran Scaffold as a Privileged Structure in Oncology
In the landscape of medicinal chemistry, the benzofuran moiety stands out as a "privileged scaffold"—a core molecular structure that is recurrently found in compounds exhibiting a wide array of biological activities.[1][2] This heterocyclic system, formed by the fusion of a benzene and a furan ring, is a key component in numerous natural products and synthetic drugs, demonstrating its versatility and importance in drug discovery.[3] In recent years, derivatives of benzofuran have garnered significant attention for their potent anti-tumor properties, with several compounds advancing through preclinical and clinical development.[2][4]
This guide provides a comparative analysis of Ethyl 4-methoxybenzofuran-6-carboxylate and other notable benzofuran-based anti-tumor agents. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this promising class of compounds.
Focus Compound: Ethyl 4-methoxybenzofuran-6-carboxylate
While direct anti-tumor studies on Ethyl 4-methoxybenzofuran-6-carboxylate are not extensively reported in publicly available literature, we can infer its potential by examining structurally similar compounds. A closely related analog, Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate , has been synthesized and evaluated for its cytotoxic effects. In a study against the HCT 116 human colon cancer cell line, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 8.5 µg/mL .[5] This finding underscores the potential of the benzofuran-carboxylate scaffold as a starting point for the development of novel anti-cancer agents.
Comparative Analysis with Other Benzofuran Anti-Tumor Agents
The anti-tumor activity of benzofuran derivatives is often attributed to their ability to interfere with critical cellular processes, most notably microtubule dynamics. Many benzofurans act as tubulin polymerization inhibitors, binding to the colchicine site and disrupting the formation of the mitotic spindle, which ultimately leads to cell cycle arrest and apoptosis.[6] Other mechanisms include the inhibition of key signaling pathways like VEGFR-2 and mTOR.[7]
Below is a comparative table summarizing the anti-tumor activity of selected benzofuran derivatives from the literature.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 (Colon) | ~19.5 (converted from 8.5 µg/mL) | Not explicitly stated, likely cytotoxicity | [5] |
| Benzofuran-chalcone hybrid (4g) | HeLa (Cervical), HCC1806 (Breast) | 5.61, 5.93 | VEGFR-2 inhibition, Apoptosis induction | [7] |
| Benzofuran derivative (36) | A549 (Lung) | 0.06 | Tubulin polymerization inhibition, Apoptosis induction | [6] |
| 3-amidobenzofuran (6g) | MDA-MB-231 (Breast), HCT-116 (Colon) | 3.01, 5.20 | Tubulin polymerization inhibition, G2/M arrest | |
| Benzofuran-N-Aryl Piperazine Hybrid (16) | A549 (Lung), SGC7901 (Gastric) | 0.12, 2.75 | Not explicitly stated | [8] |
| Combretastatin A-4 (CA-4) Analog (43f) | Daoy (Medulloblastoma) | 0.000005 (0.005 nM) | Tubulin polymerization inhibition | [9] |
Note: The IC50 value for Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate was converted from µg/mL to µM for comparative purposes, assuming a molecular weight of approximately 435.3 g/mol .
This data highlights the broad range of potencies and cancer cell line specificities exhibited by different benzofuran derivatives. Notably, modifications to the core benzofuran structure can lead to highly potent compounds, such as the Combretastatin A-4 analog 43f , which displays nanomolar activity.[9]
Mechanistic Insights: Tubulin Polymerization Inhibition
A predominant mechanism of action for many potent benzofuran anti-tumor agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][10] Microtubules are essential cytoskeletal components crucial for cell division, and their disruption triggers mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
The following diagram illustrates the proposed mechanism of action for benzofuran-based tubulin polymerization inhibitors:
Caption: Mechanism of benzofuran-induced tubulin polymerization inhibition.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for key in vitro assays used to evaluate the anti-tumor activity of benzofuran derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzofuran compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.[1][2][6]
Protocol:
-
Reagent Preparation: Prepare tubulin stock solution (e.g., 2 mg/mL) in a general tubulin buffer. Prepare various concentrations of the test compound.
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing either the test compound, a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition), or a negative control (vehicle).
-
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitor Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol:
-
Cell Treatment: Treat cells with the benzofuran compound for a specified period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Conclusion and Future Directions
The benzofuran scaffold represents a highly promising platform for the development of novel anti-tumor agents. While specific data on Ethyl 4-methoxybenzofuran-6-carboxylate is limited, the demonstrated activity of its structural analogs suggests that this compound warrants further investigation. The diverse mechanisms of action, including tubulin polymerization inhibition and targeting of key signaling pathways, offer multiple avenues for therapeutic intervention. Future research should focus on the systematic synthesis and evaluation of novel benzofuran derivatives to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising compounds into effective cancer therapies.
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Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed. Available at: [Link]
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Benzofuran derivatives as anticancer inhibitors of mTOR signaling | Request PDF - ResearchGate. Available at: [Link]
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Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC. Available at: [Link]
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Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
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In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed. Available at: [Link]
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A Comparative Analysis of Synthetic Routes to Benzofurans: A Guide for Researchers
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] The inherent biological activity and unique electronic properties of this heterocyclic system have spurred the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to benzofurans, offering insights into their mechanisms, practicality, and substrate scope to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Classical Approaches: The Perkin Rearrangement
First reported in 1870, the Perkin rearrangement remains a relevant method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[3][4] This base-catalyzed reaction proceeds via a coumarin-benzofuran ring contraction, initiated by the fission of the lactone ring.[3]
Mechanism: The reaction is initiated by a base-catalyzed ring opening of the 3-halocoumarin. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring.[3]
Causality Behind Experimental Choices: The choice of a strong base, such as sodium hydroxide, is crucial for the initial ring-opening step. The reaction is typically conducted in a protic solvent like ethanol to facilitate the protonation of the final carboxylate salt during workup. While traditional methods require prolonged heating, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, offering a significant improvement in efficiency.[3]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This protocol is adapted from Marriott, K.S.C., et al. (2012).[3]
Step 1: Preparation of 3-Bromocoumarin (if not commercially available)
-
Dissolve the corresponding coumarin (1.0 eq) in acetonitrile in a microwave-safe vessel.
-
Add N-bromosuccinimide (NBS) (1.5 eq).
-
Irradiate in a microwave reactor at 250W for 5 minutes at 80°C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitate by vacuum filtration.
-
Recrystallize the crude product to yield the pure 3-bromocoumarin.
Step 2: Perkin Rearrangement
-
To a microwave-safe vessel, add the 3-bromocoumarin (1.0 eq), ethanol, and sodium hydroxide (3.0 eq).
-
Seal the vessel and irradiate in a microwave reactor for 5 minutes at 300W and 79°C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the crude product in a minimum amount of water and acidify with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
Collect the product by vacuum filtration and recrystallize if necessary.
Caption: Catalytic cycles for benzofuran synthesis via Sonogashira coupling.
Intramolecular Heck Reaction
The intramolecular Heck reaction is another versatile palladium-catalyzed method for constructing the benzofuran core. T[5][6]his approach involves the cyclization of a suitably substituted alkene, typically an o-alkenylphenol derivative.
Mechanism: The catalytic cycle begins with the oxidative addition of an aryl halide or triflate to a palladium(0) species. T[6]his is followed by the coordination and migratory insertion of the tethered alkene. A subsequent β-hydride elimination regenerates the palladium(0) catalyst and forms the benzofuran product.
[5]Causality Behind Experimental Choices: The choice of the palladium precursor, ligand, base, and solvent is critical for the success of the intramolecular Heck reaction. Phosphine ligands are commonly used to modulate the reactivity and stability of the palladium catalyst. An inorganic base, such as potassium carbonate or cesium carbonate, is required to neutralize the acid generated during the reaction. High-boiling polar aprotic solvents like DMF or DMSO are often employed to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures.
Experimental Protocol: Intramolecular Heck Reaction
This is a generalized procedure based on established methods.
[6]1. In a reaction vessel, combine the o-alkenylphenol substrate (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq). 2. Add a degassed, anhydrous solvent (e.g., DMF or acetonitrile). 3. Heat the reaction mixture under an inert atmosphere at 80-120°C until the starting material is consumed (monitored by TLC or GC-MS). 4. Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. 5. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. 6. Purify the crude product by column chromatography.
Intramolecular Wittig Reaction
The intramolecular Wittig reaction offers a classical yet effective route to 2-substituted benzofurans. T[4][7]his method involves the reaction of an o-acyloxybenzylphosphonium salt, which generates a phosphorus ylide that undergoes intramolecular cyclization.
Mechanism: The reaction is initiated by the formation of a phosphonium ylide from an o-hydroxybenzylphosphonium salt and a base. This ylide then reacts with an acyl chloride to form an acylated intermediate. Subsequent deprotonation generates a new ylide that undergoes an intramolecular Wittig reaction with the ester carbonyl group to form the benzofuran ring and triphenylphosphine oxide as a byproduct.
[7]Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base is essential for the deprotonation of the phosphonium salt to form the ylide. The reaction is typically carried out in an aprotic solvent to prevent unwanted side reactions. The use of an appropriate acyl chloride allows for the introduction of various substituents at the 2-position of the benzofuran ring.
Experimental Protocol: Intramolecular Wittig Reaction
This protocol is a generalized representation.
[7]1. Prepare the o-hydroxybenzyltriphenylphosphonium salt from the corresponding o-hydroxybenzyl alcohol and triphenylphosphine hydrobromide. 2. In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.0 eq) in an anhydrous solvent (e.g., toluene or THF). 3. Add a strong base (e.g., NaH or KHMDS, 2.0 eq) portion-wise at 0°C. 4. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation. 5. Cool the reaction mixture to 0°C and add the desired acyl chloride (1.1 eq) dropwise. 6. Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC). 7. Quench the reaction with a saturated aqueous solution of ammonium chloride. 8. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. 9. Purify the crude product by column chromatography.
Mechanism of Intramolecular Wittig Reaction for Benzofuran Synthesis
Caption: Key steps in the intramolecular Wittig synthesis of benzofurans.
Comparative Summary of Synthetic Routes
| Feature | Perkin Rearrangement | Sonogashira Coupling/Cyclization | Intramolecular Heck Reaction | Intramolecular Wittig Reaction |
| Starting Materials | 3-Halocoumarins | o-Halophenols, Terminal Alkynes | o-Haloaryl Alkenyl Ethers | o-Hydroxybenzylphosphonium Salts, Acyl Chlorides |
| Key Reagents | Strong Base (e.g., NaOH) | Pd Catalyst, Cu(I) Co-catalyst, Base | Pd Catalyst, Ligand, Base | Strong Base, Triphenylphosphine |
| Typical Yields | High to Quantitative | [3] Good to Excellent | [2] Good to Excellent | [5] Moderate to Good |
| Substrate Scope | Limited to benzofuran-2-carboxylic acids | Broad for alkynes and phenols | Broad for substituted phenols | Broad for acyl chlorides |
| Reaction Conditions | High temperature (conventional) or microwave | Mild to moderate temperature | Moderate to high temperature | Mild to moderate temperature |
| Advantages | Simple procedure, high yields for specific products | One-pot procedure, high convergency | Good functional group tolerance | Access to 2-substituted benzofurans |
| Disadvantages | Limited to specific products, harsh conditions | Requires terminal alkynes, potential for side reactions | Requires pre-functionalized substrates | Stoichiometric phosphine oxide byproduct |
Conclusion
The synthesis of benzofurans can be achieved through a variety of robust and versatile methods. The classical Perkin rearrangement, especially with microwave assistance, offers a rapid and high-yielding route to benzofuran-2-carboxylic acids. For the construction of more complex and substituted benzofurans, palladium-catalyzed methods such as the Sonogashira coupling/cyclization and the intramolecular Heck reaction provide exceptional scope and efficiency. The intramolecular Wittig reaction remains a valuable tool for the synthesis of 2-substituted benzofurans.
The choice of the most appropriate synthetic route will depend on several factors, including the desired substitution pattern of the target benzofuran, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying mechanisms and practical considerations of each method, researchers can make informed decisions to efficiently access this important class of heterocyclic compounds.
References
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Marriott, K.S.C., Bartee, R., Morrison, A.Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Hassan, A., Batool, M., & Ejaz, S. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
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ResearchGate. (n.d.). Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. [Link]
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Kokotos, C. G., & Kokotos, G. (2016). Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. European Journal of Organic Chemistry, 2016(18), 3049-3055. [Link]
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Wang, C., et al. (2010). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications, 46(36), 6741-6743. [Link]
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Cernijenko, A., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]
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Cernijenko, A., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC. [Link]
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An Insight on Synthesis of Benzofuran. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4076. [Link]
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Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
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Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28271-28311. [Link]
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More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
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Safety Operating Guide
Ethyl 4-methoxybenzofuran-6-carboxylate proper disposal procedures
Operational Guide: Safe Disposal and Handling of Ethyl 4-methoxybenzofuran-6-carboxylate
Part 1: Executive Safety Directive
Do not dispose of Ethyl 4-methoxybenzofuran-6-carboxylate down the drain. As a benzofuran derivative, this compound possesses structural moieties often associated with high aquatic toxicity and environmental persistence.[1][2] Standard municipal wastewater treatment is insufficient to degrade the benzofuran core.
Immediate Disposal Classification:
-
Primary Waste Stream: Hazardous Organic Waste (Non-Halogenated).[2]
-
RCRA Status (USA): Likely "Characteristic" Waste (Ignitability/Toxicity) rather than "Listed" (P or U list), unless specified by your vendor's SDS. Treat as Toxic/Irritant in the absence of specific LD50 data.
Part 2: Chemical Profile & Risk Assessment
To dispose of a chemical safely, you must understand what dictates its stability and reactivity. Ethyl 4-methoxybenzofuran-6-carboxylate is an ester-functionalized benzofuran .[1][2]
| Parameter | Characteristic | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust generation is a primary inhalation risk during transfer.[1][2] |
| Solubility | Low in water; High in DMSO, DCM, EtOAc | Do not attempt aqueous dilution for disposal. Use organic solvents for decontamination.[2] |
| Reactivity | Stable Ester Linkage | Resistant to mild hydrolysis.[2] Requires incineration for destruction.[2] |
| Toxicology | Benzofuran Core | Potential aquatic toxin (H402/H412) and skin/eye irritant (H315/H319). |
| Flammability | Combustible Organic | Segregate from strong oxidizers (e.g., nitric acid) to prevent fire in waste drums. |
Scientist's Note: Research chemicals often lack comprehensive toxicological testing.[2] We apply the "Universal Precaution Principle" , assuming the compound is bioactive and sensitizing until proven otherwise.
Part 3: Waste Stream Segregation Logic
Effective disposal relies on segregating the compound based on its current state (Solid vs. Liquid) and the solvent matrix it is dissolved in.
Workflow Visualization: Waste Decision Tree
Figure 1: Decision logic for segregating benzofuran ester waste streams. Note that "Halogenated" refers to the solvent, as the compound itself contains no halogens (Cl, Br, F).
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess)
Use this for: Old inventory, scraped product from flasks, or weighing errors.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][2]
-
Transfer:
-
Labeling:
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
Use this for: HPLC waste, mother liquors, or cleaning rinsates.
-
Solvent Identification: Check the MSDS of the solvent used (e.g., Dichloromethane vs. Ethyl Acetate).
-
Segregation:
-
If DCM/Chloroform was used: Pour into the Halogenated waste carboy.
-
If Acetone/Methanol/DMSO was used: Pour into the Non-Halogenated waste carboy.
-
-
Rinsing: Triple-rinse the original vessel with a minimal amount of acetone. Add this rinsate to the waste carboy.
-
Cap & Vent: Ensure the carboy is capped when not in use, but use vented caps if the solution contains evolving gases (unlikely for this stable ester).
Scenario C: Spill Management (Decontamination)
Use this for: Benchtop spills.
-
Isolate: Mark the area.[2] Inform nearby personnel.
-
PPE: Wear nitrile gloves (double-glove recommended), lab coat, and safety goggles.
-
Containment:
-
Final Clean: Wipe the surface with Ethanol or Acetone (the compound is not water-soluble).[2] Soap and water alone will smear the hydrophobic ester.
Part 5: Regulatory Compliance & Documentation
Adherence to these regulations is not optional; it is a requirement for laboratory accreditation.[2]
-
EPA RCRA (Resource Conservation and Recovery Act):
-
While this specific benzofuran may not be on the "P-List" or "U-List" explicitly, it falls under "Process Waste" .[2]
-
If the compound ignites (flash point <60°C in solution), it is D001 (Ignitable).
-
If it exhibits toxicity characteristic leaching, it requires specific coding.
-
Best Practice: Classify as "Hazardous Waste - Toxic/Irritant" to ensure incineration.[1][2]
-
-
Labeling Integrity:
-
Storage Limit:
-
Do not store waste containers for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) in the satellite accumulation area.
-
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[2] RCRA Regulations.[2] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[2] [Link]
-
PubChem. Ethyl 4-methoxybenzofuran-6-carboxylate (Compound Summary). National Library of Medicine.[2][4] (Note: Use for structural analogy if specific CAS data is sparse). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Benzofuran.[2] (Provides baseline toxicity data for the benzofuran core). [Link][1][2]
Sources
- 1. Ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate | C14H15BrN2O3 | CID 602917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 1~4~-methoxy-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro(1~1~,2~1~:2~3~,3~1~-terphenyl)-2~4~-carboxylate | C22H22O4 | CID 2763329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. markherb.com [markherb.com]
- 4. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
